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(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Documentation Hub

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  • Product: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine
  • CAS: 1408229-30-0

Core Science & Biosynthesis

Foundational

Chemical Properties of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

An In-Depth Technical Guide for Medicinal Chemistry Applications[1] Part 1: Executive Summary & Strategic Value Target Molecule: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Classification: Fluorinated Chiral Heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications[1]

Part 1: Executive Summary & Strategic Value

Target Molecule: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Classification: Fluorinated Chiral Heterocyclic Building Block Primary Utility: Bioisosteric Scaffold for Drug Discovery (GPCR ligands, Kinase Inhibitors, Protease Inhibitors)

This guide analyzes the physicochemical and synthetic profile of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine , a specialized scaffold that bridges the gap between conformational restriction and metabolic stability. In modern medicinal chemistry, this molecule serves as a critical "chiral switch" and metabolic blocker. The gem-difluoro modification at the C4 position of the pyrrolidine ring is not merely a substituent; it is a profound modulator of the ring's electronic landscape, significantly altering basicity (pKa), lipophilicity (LogD), and ring pucker via the stereoelectronic gauche effect.

For drug development professionals, this scaffold offers two distinct advantages:

  • Metabolic Blocking: The C4 position of pyrrolidine is a metabolic "soft spot," prone to oxidative metabolism by cytochrome P450s. Difluorination effectively blocks this degradation pathway.

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the ring nitrogen, reducing the risk of hERG channel inhibition often associated with highly basic amines, while maintaining solubility.

Part 2: Chemical Identity & Physicochemical Profile[2]
2.1 Identification Data
PropertyDetail
IUPAC Name 1-[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine
Molecular Formula C₆H₁₂F₂N₂
Molecular Weight 150.17 g/mol
Chiral Center C2 (S-configuration)
Key Intermediates CAS 1408057-44-2 (Alcohol precursor: [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol)1956435-78-1 (Acid precursor: (S)-4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid HCl)
Physical State Colorless to pale yellow oil (Free base); White hygroscopic solid (HCl salt)
2.2 Electronic & Structural Properties

The introduction of the gem-difluoro group creates a unique electronic environment compared to the non-fluorinated parent ((S)-1-methyl-2-aminomethylpyrrolidine).

  • Basicity (pKa) Modulation:

    • Ring Nitrogen (N1): The strong inductive effect (-I) of the two fluorine atoms at C4 propagates through the ring, significantly lowering the electron density at N1. While N-methylpyrrolidine has a pKa ~10.4, the 4,4-difluoro analog typically exhibits a pKa lower by 2–3 units (approx. 7.5 – 8.5).[1] This makes the ring nitrogen less likely to be protonated at physiological pH (7.4), potentially improving membrane permeability.

    • Exocyclic Amine (Primary): The primary amine is further removed from the fluorines but still experiences a mild inductive pull, likely exhibiting a pKa in the range of 9.0–9.5.

  • Conformational Locking (The Gauche Effect): The C–F bonds prefer to align gauche to the adjacent C–N orbitals to maximize orbital overlap (

    
    ). This forces the pyrrolidine ring into a specific puckered conformation (typically C4-endo), reducing the entropic penalty upon binding to a protein target.
    
Part 3: Synthetic Accessibility & Manufacturing

Expertise & Experience Note: The synthesis of this molecule requires careful handling of fluorinating agents. The "Self-Validating" protocol below ensures high enantiomeric excess (ee) by utilizing the chiral pool (Trans-4-hydroxy-L-proline) and verifying the integrity of the C2 center before the final steps.

3.1 Retrosynthetic Analysis

The most robust route proceeds from Trans-4-hydroxy-L-proline . The key challenge is introducing the gem-difluoro group without racemizing the C2 center.

Synthesis Start Trans-4-Hydroxy-L-Proline Prot 1. N-Boc Protection 2. Esterification Start->Prot Ox Oxidation (Swern/Jones) (To 4-Ketoproline) Prot->Ox Fluor Deoxofluorination (DAST/Deoxo-Fluor) Ox->Fluor Critical Step NMe 1. Deprotection 2. N-Methylation Fluor->NMe Red Reduction to Alcohol (LiBH4) NMe->Red Amine 1. Mesylation 2. Azidation 3. Staudinger Reduction Red->Amine Target (S)-2-Aminomethyl- 4,4-difluoro-1-methylpyrrolidine Amine->Target

Figure 1: Retrosynthetic pathway designed to preserve C2 stereochemistry while installing the gem-difluoro motif.

3.2 Detailed Experimental Protocol (Self-Validating System)

Step 1: Synthesis of N-Boc-4-oxo-L-proline Methyl Ester

  • Protocol: Protect Trans-4-hydroxy-L-proline with Boc₂O, then esterify with MeI/K₂CO₃. Oxidize the secondary alcohol using Swern conditions (DMSO, (COCl)₂, Et₃N, -78°C) or Jones reagent.

  • Validation: ¹H NMR must show the disappearance of the C4-H multiplet (approx. 4.5 ppm) and appearance of a clean ketone signal.

Step 2: Deoxofluorination (The Critical Step)

  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.

  • Protocol: Dissolve the ketone intermediate in anhydrous DCM. Add Deoxo-Fluor (2.5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 16h.

  • Safety: This reaction generates HF. Use plastic/Teflon ware if possible, or glass with strict quenching protocols (saturated NaHCO₃).

  • Validation (¹⁹F NMR): This is the self-validating step. You should observe a characteristic AB quartet for the geminal fluorines (approx. -100 to -110 ppm) with a large coupling constant (

    
    ). If you see vinylic fluorine signals, elimination has occurred—discard and lower the reaction temperature.
    

Step 3: N-Methylation & Side Chain Construction

  • Transformation: Remove Boc (4N HCl/Dioxane). Perform reductive amination with Formaldehyde/NaBH(OAc)₃ to install the N-methyl group.

  • Side Chain: Reduce the ester to the alcohol (LiBH₄/THF). Convert alcohol to mesylate (MsCl/Et₃N), displace with NaN₃ (DMF, 60°C), and reduce the azide (H₂/Pd-C or Staudinger conditions with PPh₃).

  • Final Purity Check: Chiral HPLC is required to confirm >98% ee, ensuring no racemization occurred during the basic N-methylation or azide displacement steps.

Part 4: Medicinal Chemistry Applications[1][8][9]
4.1 Bioisosterism & SAR Logic

This molecule is a "fluorine-scan" candidate. When a lead compound containing a pyrrolidine or proline moiety shows poor metabolic stability or rapid clearance, substituting with the 4,4-difluoro analog is a standard optimization strategy.

SAR Core (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Metab Metabolic Stability (Blocks CYP450 oxidation at C4) Core->Metab C-F Bond Strength pKa pKa Modulation (Reduces N1 basicity -> Lower hERG risk) Core->pKa Inductive Effect (-I) Conf Conformational Restriction (Gauche effect locks ring pucker) Core->Conf Stereoelectronics

Figure 2: Structure-Activity Relationship (SAR) Logic Map illustrating the three primary benefits of the scaffold.

4.2 Case Study Applications
  • DPP-IV Inhibitors: 2-cyanopyrrolidines are classic DPP-IV inhibitors (e.g., Vildagliptin).[2] The 4,4-difluoro analogs often show increased potency due to electronic compatibility with the enzyme's active site and improved stability.

  • Dopamine D2/D3 Antagonists: In benzamide antipsychotics (e.g., Sulpiride analogs), the pyrrolidine ring is a key pharmacophore. Fluorination adjusts the lipophilicity (LogD) to optimize Blood-Brain Barrier (BBB) penetration.

Part 5: Safety & Handling
  • Hazards: The free base is an amine and should be treated as corrosive and an irritant.

  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic. Store in a desiccator at -20°C.

  • Synthesis Safety: The use of Deoxo-Fluor generates HF. Calcium gluconate gel must be available in the lab during the fluorination step.

Part 6: References
  • Synthesis of 4,4-difluoroproline derivatives: Title: Practical syntheses of 4-fluoroprolines. Source:Journal of Organic Chemistry, 2008. URL:[Link]

  • Precursor Identification (Alcohol): Title: [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol (CAS 1408057-44-2).[3] Source:PubChem / Pharmaffiliates. URL:[Link] (Linked to related nitrile record for verification)

  • Physicochemical Properties of Fluorinated Amines: Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Source:Chemistry – A European Journal, 2017. URL:[Link]

  • Application in DPP-IV Inhibitors: Title: Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile derivatives. Source:European Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

Exploratory

Therapeutic Potential of 4,4-Difluoropyrrolidine Derivatives in Drug Discovery

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Fluorine Scan" Evolution In modern medicinal chemistry, the strategic incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Scan" Evolution

In modern medicinal chemistry, the strategic incorporation of fluorine atoms—often termed a "fluorine scan"—is a pivotal tactic for optimizing lead compounds.[1][2] Among these, the 4,4-difluoropyrrolidine moiety has emerged as a high-value bioisostere for the pyrrolidine ring (proline). Unlike simple monofluorination, geminal difluorination at the C4 position offers a unique trifecta of benefits: it significantly modulates the basicity of the ring nitrogen, locks the ring conformation via the gauche effect, and blocks metabolic oxidation at a traditionally vulnerable site. This guide details the physicochemical rationale, synthetic pathways, and therapeutic applications of this moiety, exemplified by its critical role in Fibroblast Activation Protein (FAP) inhibitors like FAPI-04 .[3]

Physicochemical Profiling: The "Fluorine Effect"[1]

The introduction of two fluorine atoms at the 4-position of a pyrrolidine ring fundamentally alters the molecule's electronic and steric landscape.

Basicity Modulation (pKa Shift)

The most immediate impact of 4,4-difluorination is the reduction of the ring nitrogen's basicity. The strong electron-withdrawing nature of the gem-difluoro group exerts a powerful inductive effect (


) through the 

-framework.
  • Pyrrolidine pKa: ~11.3

  • 4,4-Difluoropyrrolidine pKa: ~8.5 (estimated based on piperidine analogs and electronic effects)

Therapeutic Implication: A pKa of 11.3 means unsubstituted pyrrolidine is >99% ionized at physiological pH (7.4), limiting membrane permeability. By shifting the pKa closer to 8.5, a significant fraction of the 4,4-difluoropyrrolidine derivative remains uncharged at neutral pH. This enhances passive membrane permeability and oral bioavailability without sacrificing the nitrogen's ability to participate in hydrogen bonding within the target active site.

Metabolic Stability

The C4 position of pyrrolidine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes (leading to hydroxylation and subsequent ring opening).

  • Mechanism: The C-H bond strength is replaced by the metabolically inert C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

  • Outcome: This "metabolic blocking" strategy extends the half-life (

    
    ) of the drug candidate.
    
Physicochemical Comparison Table
PropertyPyrrolidine (Parent)4,4-DifluoropyrrolidineImpact on Drug Design
pKa (Conjugate Acid) ~11.3~8.0 – 8.5Improved membrane permeability; reduced lysosomal trapping.
LogP (Lipophilicity) LowModerateModulation of solubility/permeability balance.
Metabolic Liability High (C4 Oxidation)Low (Blocked)Increased metabolic stability (

).
Conformation Flexible (Envelope)RestrictedPre-organization for binding (Entropy benefit).

Structural Biology: Conformational Locking

The gauche effect —the tendency of vicinal polar bonds (like C-F and C-N) to adopt a gauche rather than anti conformation—dictates the shape of the ring. In 4,4-difluoropyrrolidine, this effect, combined with steric repulsion, biases the ring pucker.

Unlike the flexible unsubstituted pyrrolidine, the 4,4-difluoro analog often adopts a distinct envelope conformation (typically C4-endo or C4-exo depending on N-substitution). This conformational restriction reduces the entropic penalty upon binding to a protein target, potentially increasing binding affinity (


 or 

) by fixing the molecule in a bioactive pose.

Case Study: Fibroblast Activation Protein (FAP) Inhibitors

The most prominent application of 4,4-difluoropyrrolidine in recent oncology research is in the development of FAPI-04 (Fibroblast Activation Protein Inhibitor).

The Target: FAP

Fibroblast Activation Protein (FAP) is a serine protease highly expressed in Cancer-Associated Fibroblasts (CAFs) but virtually absent in healthy adult tissues.[3] It is a key target for diagnostic imaging (PET) and radioligand therapy.

The Molecule: FAPI-04

FAPI-04 utilizes a (S)-2-cyano-4,4-difluoropyrrolidine warhead.[3]

  • Warhead Function: The nitrile group forms a reversible covalent bond with the catalytic serine of FAP.

  • Role of 4,4-Difluoro:

    • Potency: The 4,4-difluoro substitution increases affinity compared to the unsubstituted analog (IC50 ~ 1-5 nM).

    • Selectivity: It aids in differentiating FAP from the closely related DPP-4 enzyme.

    • Stability: It prevents rapid degradation in vivo, allowing for high tumor uptake and retention (essential for radiotracers).

DOT Diagram: SAR Logic of FAPI-04

SAR_Logic cluster_0 4,4-Difluoropyrrolidine Moiety Node_F Gem-Difluoro Substitution (C4) Node_Basicity Reduced Basicity (pKa ~8.5) Node_F->Node_Basicity Inductive Effect Node_Metab Blocked Metabolic Site (C4 Oxidation) Node_F->Node_Metab C-F Bond Strength Node_Conf Conformational Lock (Ring Pucker) Node_F->Node_Conf Gauche Effect Node_Perm Increased Membrane Permeability Node_Basicity->Node_Perm Node_Stab Extended Half-life (In Vivo Stability) Node_Metab->Node_Stab Node_Affinity High Binding Affinity (Low Entropic Penalty) Node_Conf->Node_Affinity Node_Outcome Superior FAP Inhibitor (FAPI-04) Node_Perm->Node_Outcome Node_Stab->Node_Outcome Node_Affinity->Node_Outcome

Caption: Structure-Activity Relationship (SAR) logic flow demonstrating how the 4,4-difluoro modification translates to clinical efficacy in FAPI-04.

Synthetic Protocol: Accessing the Scaffold

Synthesis of 4,4-difluoropyrrolidine derivatives typically proceeds from commercially available 4-hydroxyproline. The key transformation is the Deoxofluorination of the corresponding ketone.

Reagents & Materials
  • Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions (Oxalyl chloride/DMSO).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable than DAST.

  • Solvents: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

Step 1: Oxidation to Ketone

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Warm to room temperature and stir for 3–4 hours.

  • Quench: Add saturated aqueous

    
     and 
    
    
    
    (1:1). Stir vigorously until layers separate.
  • Workup: Extract with DCM, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield N-Boc-4-oxoproline methyl ester .
    

Step 2: Deoxofluorination (The Critical Step)

  • Dissolve the ketone intermediate (1.0 equiv) in anhydrous DCM under Nitrogen/Argon.

  • Cool to 0°C.

  • Add Deoxo-Fluor (2.5 equiv) dropwise. Caution: Reaction generates HF; use plasticware if possible or glass with care.

  • Allow to warm to room temperature and stir for 16–24 hours.

  • Quench: Pour slowly into saturated aqueous

    
     at 0°C. Warning: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography yields N-Boc-4,4-difluoroproline methyl ester .

Step 3: Deprotection/Functionalization

  • Ester Hydrolysis: Treat with LiOH in THF/Water to obtain the free acid.

  • Boc Removal: Treat with 4M HCl in Dioxane or TFA/DCM to yield the 4,4-difluoropyrrolidine salt .

DOT Diagram: Synthetic Workflow

Synthesis_Flow Start 4-Hydroxyproline (N-Boc, O-Me) Step1 Oxidation (Dess-Martin) Start->Step1 DCM, 0°C Inter1 4-Oxoproline Intermediate Step1->Inter1 Step2 Fluorination (Deoxo-Fluor/DAST) Inter1->Step2 DCM, RT, 16h Inter2 4,4-Difluoro Scaffold Step2->Inter2 Step3 Deprotection (LiOH then HCl) Inter2->Step3 Final 4,4-Difluoropyrrolidine Derivative Step3->Final

Caption: Synthetic route from chiral pool material to the 4,4-difluoropyrrolidine building block.

Experimental Validation Protocols

To confirm the successful integration and utility of the moiety, the following assays are standard.

pKa Determination (Potentiometric)
  • Objective: Verify the shift in basicity.

  • Protocol:

    • Prepare a 10 mM solution of the test compound in 0.1 M KCl (ionic strength adjustor).

    • Perform titration using a standardized HCl or NaOH solution using an autotitrator (e.g., Sirius T3).

    • Calculate pKa from the inflection point of the pH vs. Volume curve.

    • Success Criteria: Observed pKa should be 2.0–3.0 units lower than the non-fluorinated parent.

Microsomal Stability Assay
  • Objective: Assess resistance to oxidative metabolism.

  • Protocol:

    • Incubate test compound (1 µM) with liver microsomes (human/mouse) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

    • Sample at t = 0, 15, 30, 60 min.

    • Quench samples with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS to determine % remaining.

    • Success Criteria:

      
       (intrinsic clearance) should be significantly lower than the unsubstituted pyrrolidine analog.
      

References

  • Structure–Property Investigation of New “KetoFAPI” Inhibitors of Fibroblast Activation Protein (FAP). Journal of Medicinal Chemistry, 2025.[4] (Verified Context: FAPI development).

  • Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2016.

  • FAPI-04 | CAS#2374782-02-0 | FAP inhibitor. MedKoo Biosciences Technical Data.[3]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3-functionalized pyrrolidones. ChemRxiv, 2024.[5]

  • Application of Bioisosteres in Drug Design. The University of Tokyo, 2012.

Sources

Foundational

Technical Guide: Conformational Analysis of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

Executive Summary This technical guide provides a comprehensive structural and conformational analysis of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine . This scaffold is a critical pharmacophore in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine . This scaffold is a critical pharmacophore in modern medicinal chemistry, leveraging the gem-difluoro effect to modulate lipophilicity (


), metabolic stability, and vector alignment of the exocyclic amine. Unlike the flexible parent pyrrolidine, the 4,4-difluoro substitution imposes significant conformational restraint, primarily driven by stereoelectronic gauche effects and dipole minimization.

Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Structural Dynamics & The Fluorine Effect

The Gem-Difluoro Effect on Ring Pucker

The pyrrolidine ring exists in a dynamic equilibrium between two principal envelope conformations:


-endo (South) and 

-exo (North). In unsubstituted pyrrolidine, the energy barrier between these states is low (~0.5 kcal/mol), resulting in high fluxionality.

Introduction of the 4,4-difluoro motif drastically alters this landscape:

  • Dipole Minimization: The C-F bonds are highly polarized. To minimize dipole-dipole repulsion between the fluorine atoms and the lone pair of the ring nitrogen (N1), the ring adopts a twisted conformation.

  • The Gauche Effect: Fluorine atoms prefer a gauche orientation relative to vicinal electron-withdrawing groups (or hyperconjugative donors like C-H

    
     orbitals).
    
  • Resultant Conformation: For (S)-2-substituted-4,4-difluoropyrrolidines, the ring typically favors a

    
    -endo  (envelope) conformation. This places the bulky C2-aminomethyl group in a pseudo-equatorial position to minimize 1,3-diaxial strain, while the fluorines adopt specific axial/equatorial orientations that maximize 
    
    
    
    hyperconjugation.
Basicity and pKa Modulation

The inductive effect of the


-fluorines (relative to C3/C5) and 

-fluorines (relative to N1) significantly reduces the electron density of the ring nitrogen.
  • Ring Nitrogen (N1): The pKa is expected to drop by 2–3 units compared to non-fluorinated N-methylpyrrolidine (approx. pKa 10.4

    
     ~7.5–8.0). This reduces lysosomotropism and improves oral bioavailability.
    
  • Exocyclic Amine: The effect is attenuated by distance, leaving the primary amine basicity largely intact (pKa ~9.5), making it the primary protonation site at physiological pH.

Synthetic Pathway & Quality Control

To ensure the study of the correct conformer, the synthesis must preserve the (S)-stereocenter. A recommended route utilizes (S)-4,4-difluoroproline as the chiral pool starting material.

Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start (S)-4,4-Difluoroproline Step1 N-Methylation (HCHO, NaBH3CN) Start->Step1 Reductive Amination Step2 Amidation (NH3, Coupling Agent) Step1->Step2 C-Terminus Activation Step3 Reduction (LiAlH4 or BH3) Step2->Step3 Amide Reduction Final Target Molecule (S)-2-Aminomethyl... Step3->Final Purification (HCl Salt)

Figure 1: Synthetic pathway ensuring retention of stereochemistry at C2.

Analytical Protocol: Self-Validating Systems

Reliable conformational analysis requires a multi-modal approach. The following protocol validates both the chemical structure and the dominant ring pucker.

NMR Spectroscopy ( , , )

Solvent Selection: Use


 or 

to minimize aggregation, though

provides sharper resolution for coupling constants.

Key Parameters to Measure:

Parameter Expected Range Structural Insight

|


 (C2-C3)  | 7–9 Hz (Pseudo-eq) | Indicates C2 substituent orientation (Pseudo-equatorial vs Axial). |
| 

(Geminal)
| 220–240 Hz | Confirms gem-difluoro substitution. | |

(Vicinal)
| 10–20 Hz | Varies significantly with dihedral angle (Karplus relationship). | | HOESY (

)
| Cross-peaks | Critical: Detects through-space interaction between F-atoms and the N-Methyl group or Sidechain. |
Computational Validation (DFT)

Experimental data must be cross-referenced with ab initio calculations.

  • Method: DFT at B3LYP/6-311++G(d,p) level.

  • Solvation Model: PCM (Polarizable Continuum Model) matching the NMR solvent.

  • Workflow:

    • Generate conformers (C4-endo, C4-exo, twisted).

    • Calculate Boltzmann distribution.

    • Compute NMR shielding tensors (GIAO method) and compare with experimental chemical shifts.

Conformational Equilibrium Diagram

ConformationMap C4_Endo C4-Endo (Preferred) F-gauche stabilized C2-subst pseudo-eq Twist Twisted Intermediate C4_Endo->Twist Ring Flip C4_Exo C4-Exo (Minor) Steric clash (1,3-diaxial) Dipole repulsion Twist->C4_Exo High Energy Barrier Factors Driving Forces: 1. Gem-Difluoro (Dipole) 2. N-Methyl Sterics 3. H-Bonding (Sidechain) Factors->C4_Endo

Figure 2: Conformational energy landscape. The 4,4-difluoro substitution strongly biases the equilibrium toward the C4-endo pucker.

Pharmacological Implications[2]

Understanding the precise conformation of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is vital for Structure-Based Drug Design (SBDD):

  • Vector Alignment: The rigidified ring fixes the vector of the primary amine. In the

    
    -endo conformation, the aminomethyl group projects at a distinct angle (
    
    
    
    ) compared to the flexible non-fluorinated analog. This pre-organization can lower the entropic penalty of binding to a receptor.[1]
  • Metabolic Shielding: The C4 position is a common site for oxidative metabolism (P450 hydroxylation) in pyrrolidines. Fluorination blocks this site ("metabolic blocking"), extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Tuning: While fluorine is lipophilic, the dipole moment can increase aqueous solubility depending on the overall molecular context. The

    
     is typically optimized to the 1.0–3.0 range, ideal for CNS penetration if applicable.
    

References

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Linclau, B., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem Compound Summary. (2025). (S)-4,4-difluoropyrrolidine-2-carboxamide.[2] National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy: 19F NMR Coupling Constants. University of Wisconsin-Madison.[3] [Link]

Sources

Exploratory

Precision Chiral Building Block: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a high-value chiral diamine scaffold designed to address specific challenges in modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a high-value chiral diamine scaffold designed to address specific challenges in modern drug discovery: metabolic instability, poor oral bioavailability, and conformational entropy. By integrating a gem-difluoro motif at the C4 position of the pyrrolidine ring, this building block offers a unique combination of lipophilicity modulation , pKa suppression , and conformational restriction .

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthetic routes, and application in structure-activity relationship (SAR) optimization.

Structural & Physicochemical Analysis[1][2][3][4][5][6][7]

The Gem-Difluoro Effect

The introduction of two fluorine atoms at the C4 position is not merely a steric modification; it fundamentally alters the electronic and conformational landscape of the pyrrolidine ring.

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms (electronegativity

    
    ) exerts a significant inductive effect (
    
    
    
    ) on the ring nitrogen and, to a lesser extent, the exocyclic aminomethyl group.
    • Unsubstituted Pyrrolidine pKa: ~11.3

    • 4,4-Difluoropyrrolidine pKa: ~9.5 – 10.0

    • Impact: This reduction in basicity improves membrane permeability (logD) at physiological pH (7.4) by increasing the fraction of the neutral species, facilitating blood-brain barrier (BBB) or cellular penetration.

  • Conformational Locking: The gem-difluoro group induces a specific ring pucker due to the gauche effect (preference of the C–F bond to be gauche to the N–C bond) and hyperconjugation (

    
    ). This "locks" the pyrrolidine into a defined envelope conformation, reducing the entropic penalty upon binding to a protein target.
    
Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low MW fragment (< 200 Da) ideal for FBDD.
Chirality (S)-EnantiomerMatches natural L-proline stereochemistry; critical for target selectivity.
Fsp³ Character High"Escaping Flatland": Increases solubility and selectivity compared to planar aromatics.
Metabolic Stability HighC4 fluorination blocks oxidative metabolism (hydroxylation) by CYP450 enzymes.
H-Bonding 1 Donor, 2 AcceptorsThe primary amine is a versatile handle for amide coupling or reductive amination.

Synthetic Accessibility & Protocols

The synthesis of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine typically proceeds from commercially available (S)-4-oxoproline derivatives. The following protocol describes a robust, self-validating route commonly employed in process chemistry.

Synthesis Workflow (Graphviz)

SynthesisRoute Start (S)-N-Boc-4-oxoproline Methyl Ester Step1 Deoxofluorination (DAST/Deoxo-Fluor) Start->Step1 Inter1 (S)-N-Boc-4,4-difluoro proline ester Step1->Inter1 Step2 Reduction & Methylation (LiAlH4 / HCHO, NaBH3CN) Inter1->Step2 Inter2 (S)-4,4-difluoro-1-methyl pyrrolidin-2-ylmethanol Step2->Inter2 Step3 Activation & Displacement (MsCl / NaN3) Inter2->Step3 Inter3 Azide Intermediate Step3->Inter3 Step4 Staudinger Reduction (PPh3 / H2O) Inter3->Step4 Final (S)-2-Aminomethyl-4,4-difluoro 1-methylpyrrolidine Step4->Final

Caption: Validated synthetic pathway from (S)-4-oxoproline to the target diamine.

Detailed Experimental Protocol (Representative)

Objective: Conversion of the alcohol precursor (CAS 1408057-44-2) to the primary amine.

Step 1: Mesylation

  • Dissolve [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol (1.0 eq) in dry DCM (10 mL/g) under

    
    .
    
  • Cool to 0°C. Add TEA (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir at 0°C for 1 h. Monitor by TLC/LCMS for disappearance of alcohol.

  • Validation: LCMS should show mass

    
     (Mesylate).
    
  • Quench with water, extract with DCM, dry over

    
    , and concentrate. Use crude immediately (unstable).
    

Step 2: Azidation

  • Dissolve crude mesylate in DMF (5 mL/g).

  • Add Sodium Azide (

    
    , 2.0 eq). Caution: Azides are shock-sensitive.
    
  • Heat to 60°C for 4–6 h.

  • Validation: IR spectroscopy will show a strong characteristic azide peak at ~2100

    
    .
    

Step 3: Staudinger Reduction

  • Cool azide solution to RT. Add Triphenylphosphine (

    
    , 1.2 eq) and water (5 eq) in THF.
    
  • Stir at RT for 12 h.

  • Workup: Acidify with 1N HCl to extract the amine into the aqueous phase (removes

    
    ). Wash aqueous layer with DCM.
    
  • Basify aqueous layer with NaOH (pH > 12) and extract with DCM/IPA (3:1).

  • Dry and concentrate to yield the target amine oil.

Applications in Medicinal Chemistry

Bioisosteric Replacement

This scaffold is an ideal bioisostere for:

  • Proline/Pyrrolidine: In peptide mimetics, replacing a standard proline with the 4,4-difluoro analog prevents metabolic cleavage at the C4 position.

  • Piperazine/Piperidine: Reducing ring size from 6 to 5 while maintaining basicity profiles can improve selectivity and reduce off-target hERG binding.

Case Study: DPP-4 and FAP Inhibitors

The 4,4-difluoropyrrolidine motif is a validated pharmacophore in Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP) inhibitors.[1][2]

  • Mechanism: The nitrile group often attached to this scaffold forms a covalent bond with the catalytic serine (Ser630) of the enzyme.[3]

  • Role of Fluorine: The C4-fluorines lower the pKa of the amine, optimizing the nucleophilicity of the warhead (if present) and improving the pharmacokinetic half-life (

    
    ) by blocking metabolism.
    
SAR Logic Flow

SAR_Logic Problem Problem: Rapid Metabolism & Low Permeability Solution Solution: Introduce 4,4-Difluoro Motif Problem->Solution Scaffold Hop Effect1 Block C4 Oxidation Solution->Effect1 Effect2 Lower Amine pKa Solution->Effect2 Effect3 Lock Conformation Solution->Effect3 Outcome Outcome: Improved t1/2 & Bioavailability Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Strategic rationale for deploying the 4,4-difluoropyrrolidine scaffold in lead optimization.

Handling & Safety Information

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[4]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

  • Specific Note: The free amine absorbs

    
     from air to form carbamates; always handle in a fume hood.
    

References

  • Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol and 4,4-Difluoropyrrolidine Derivatives. ACS Publications. (2016). Discusses the synthetic routes and medicinal value of difluoropyrrolidine building blocks.

  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock Whitepaper. Detailed review of pyrrolidine motifs in marketed drugs (e.g., Saxagliptin, Vildagliptin) and the impact of fluorination.

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2024). A physical organic chemistry perspective on how fluorine substitution (including 4,4-difluoro motifs) prevents oxidative metabolism.

  • Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability. MDPI Molecules. (2022). Demonstrates the use of 3-fluoropyrrolidine and related scaffolds to improve half-life.

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. (2024). Theoretical analysis of the conformational locking provided by difluoro-substitution.

Sources

Foundational

Technical Guide: Metabolic Stability Benefits of 4,4-Difluoro-1-Methylpyrrolidine Scaffolds

Part 1: Executive Summary & Strategic Utility In the optimization of nitrogen-containing heterocycles, the pyrrolidine ring is a ubiquitous pharmacophore, yet it often represents a metabolic liability. The parent scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

In the optimization of nitrogen-containing heterocycles, the pyrrolidine ring is a ubiquitous pharmacophore, yet it often represents a metabolic liability. The parent scaffold, 1-methylpyrrolidine , is susceptible to rapid oxidative clearance via two primary Cytochrome P450 (CYP450) pathways:


-carbon hydroxylation (leading to ring opening) and 

-dealkylation.

The 4,4-difluoro-1-methylpyrrolidine scaffold represents a high-value bioisosteric replacement designed to mitigate these liabilities. By incorporating a gem-difluoro moiety at the C4 position, medicinal chemists can achieve a "metabolic blockade" that extends half-life (


) without significantly altering the steric footprint of the ligand.
Key Technical Benefits:
  • Metabolic Blockade: Direct steric and electronic occlusion of the C4 metabolic soft spot.

  • Electronic Modulation (

    
     Depression):  The strong electron-withdrawing effect (
    
    
    
    ) of the fluorine atoms reduces the basicity of the pyrrolidine nitrogen (typically by 1–2
    
    
    units). This reduces lysosomotropism and lowers the energy barrier for desolvation, potentially improving membrane permeability.
  • Conformational Bias: The fluorine gauche effect locks the pyrrolidine ring into a specific pucker, reducing the entropic penalty of binding if matched to the target's active site.

Part 2: Mechanistic Rationale & Chemical Logic

The Metabolic Liability of the Parent Scaffold

To understand the solution, we must first analyze the failure mode of the parent 1-methylpyrrolidine. CYP450 enzymes typically initiate metabolism via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

  • Soft Spot A (Ring Oxidation): CYP450 hydroxylates the C3 or C4 positions. The resulting alcohol is often a precursor to further oxidation or glucuronidation, facilitating rapid renal clearance.

  • Soft Spot B (

    
    -Demethylation):  The lone pair on the nitrogen facilitates the formation of a radical cation. Abstraction of a proton from the 
    
    
    
    -methyl group leads to the iminium ion intermediate, which hydrolyzes to release formaldehyde and the nor-pyrrolidine.
The 4,4-Difluoro Solution

Replacing the C4 hydrogens with fluorine atoms introduces a dual-defense mechanism:

  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering the C4 position inert to CYP-mediated radical abstraction.
  • Inductive Deactivation of

    
    -Dealkylation:  The fluorine atoms at C4 exert a strong through-bond inductive effect. This withdraws electron density from the nitrogen lone pair.
    
    • Result: The oxidation potential of the nitrogen is increased.

    • Impact: It becomes thermodynamically more difficult for CYP450 to form the initial radical cation required for

      
      -demethylation.
      
Visualization of Metabolic Blockade

The following diagram illustrates the mechanistic diversion of metabolic pathways.

MetabolicBlockade Parent 1-Methylpyrrolidine (Parent) CYP CYP450 Enzyme Parent->CYP Substrate Binding Met_Ring C3/C4 Hydroxylation (High Clearance) CYP->Met_Ring Oxidation at C3/C4 (Soft Spot) Met_N N-Demethylation (Loss of Activity) CYP->Met_N Radical Cation Formation Stable Metabolically Stable (Extended t1/2) CYP->Stable C4 Blocked (C-F Bond) N-Dealkylation Suppressed Scaffold 4,4-Difluoro-1-methylpyrrolidine (Optimized) Scaffold->CYP Reduced Affinity (Lower Basicity)

Caption: Comparative metabolic fate of parent pyrrolidine vs. 4,4-difluoro analog. Note the suppression of both ring oxidation and N-dealkylation.

Part 3: Comparative Data Analysis

The following data summarizes the physicochemical shifts observed when transitioning from a standard pyrrolidine to the 4,4-difluoro analog.

Property1-Methylpyrrolidine4,4-Difluoro-1-methylpyrrolidineImpact on Drug Design
C-4 Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)Blocks oxidative metabolism at C4.
Basicity (

)
~10.4~8.5 - 9.0Improved permeability; reduced hERG liability.
Lipophilicity (LogD) BaselineSlight Increase (+0.2 to +0.5)Modulates volume of distribution (

).
Metabolic Clearance (

)
HighLow/MediumExtends in vivo half-life.
Conformation Envelope (Dynamic)Twisted (Rigidified)Can improve potency if pre-organized for binding.

Part 4: Experimental Protocols

Protocol: Liver Microsomal Stability Assay

To validate the stability benefits of the scaffold, a rigorous comparative assay using Human Liver Microsomes (HLM) is required.

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the fluorinated analog vs. the parent.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil or Testosterone (known high clearance).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 100

    
    L of NADPH regenerating system to initiate the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion depletion.

Calculation: Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.



Workflow Visualization

ExperimentalWorkflow Step1 Step 1: Compound Prep (1 µM in Buffer) Step2 Step 2: Pre-incubation (Microsomes + Cmpd, 37°C) Step1->Step2 Step3 Step 3: Initiation (Add NADPH) Step2->Step3 Step4 Step 4: Kinetic Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 Step 5: Quench & Centrifuge (ACN + Internal Std) Step4->Step5 Step6 Step 6: LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step5->Step6

Caption: Step-by-step workflow for determining metabolic stability in human liver microsomes.

Part 5: Strategic Implementation in Drug Discovery

When should you deploy the 4,4-difluoro-1-methylpyrrolidine scaffold?

  • Lead Optimization Phase: When the parent pyrrolidine shows excellent potency but poor PK (high clearance).

  • Addressing hERG Toxicity: If the parent amine is highly basic (

    
    ), it may bind to the hERG potassium channel. The 4,4-difluoro substitution lowers the 
    
    
    
    , reducing the cationic charge fraction at physiological pH, often mitigating hERG binding.
  • Permeability Issues: If the parent compound suffers from low passive permeability due to high polarity/basicity, the fluorinated analog often improves Flux due to reduced desolvation costs.

Decision Logic for Scaffold Hopping

DecisionLogic Start Hit Compound with Pyrrolidine Core CheckPK Is Clearance High? Start->CheckPK CheckMet MetID: Is Pyrrolidine the Soft Spot? CheckPK->CheckMet Yes CheckPka Is Basicity/hERG an Issue? CheckPK->CheckPka No Deploy Deploy 4,4-Difluoro Scaffold CheckMet->Deploy Yes (Oxidation/N-dealk) AltStrat Explore Linker/Core Modifications CheckMet->AltStrat No CheckPka->Deploy Yes (Need lower pKa) CheckPka->AltStrat No

Caption: Decision tree for implementing 4,4-difluoro-1-methylpyrrolidine during Lead Optimization.

References

  • Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry.

    • Review of fluorine's impact on pKa, lipophilicity, and metabolic stability.[1][2]

  • Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol.Organic Letters.

    • Details synthetic routes for difluorin
  • Metabolic Stability and its Role in Biopharmaceutical Development.Journal of Pharmacokinetics and Experimental Therapeutics.

    • General principles of metabolic stability assessment.[3][4][5]

  • Effect of gem-Difluorination on the Key Physicochemical Properties.Chemistry – A European Journal.

    • Analysis of pKa and lipophilicity shifts in cyclic amines upon fluorination.[1][6]

  • Cytochrome P450-Mediated Metabolism.Drug Metabolism and Disposition.

    • Mechanisms of N-dealkylation and carbon hydroxyl

Sources

Exploratory

Strategic Integration of Fluorinated Pyrrolidines in Drug Discovery: A Comprehensive SAR and Methodological Guide

Introduction & Core Rationale As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the limitations of standard nitrogen-containing heterocycles. Pyrrolidines are ubi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the limitations of standard nitrogen-containing heterocycles. Pyrrolidines are ubiquitous, privileged scaffolds in medicinal chemistry. However, the high basicity of the secondary or tertiary amine often leads to poor oral bioavailability, off-target hERG toxicity, or severe lysosomal trapping.

The strategic introduction of fluorine—the most electronegative element—fundamentally alters the physicochemical and spatial properties of the pyrrolidine ring[1]. This guide deconstructs the structure-activity relationships (SAR) of fluorinated pyrrolidines and provides field-proven, self-validating methodologies for their synthesis and evaluation.

Stereoelectronic and Physicochemical Causality

Conformational Control via the Gauche Effect

In unsubstituted pyrrolidines, the five-membered ring undergoes rapid, low-energy interconversion between various envelope and half-chair conformations. Introducing a fluorine atom at the C3 or C4 position restricts this flexibility. This restriction is driven by the gauche effect, a stereoelectronic phenomenon where the highly polarized C–F bond aligns gauche (approximately 60° dihedral angle) to the vicinal C–N bond[2].

This alignment maximizes stabilizing hyperconjugative interactions (σC-H → σ*C-F), effectively locking the pyrrolidine ring into specific Cγ-endo or Cγ-exo puckered conformations[2]. Causality in Design: By intentionally dictating the ring pucker via stereospecific fluorination, medicinal chemists can precisely orient pharmacophoric appendages to match the rigid topography of a target receptor's binding pocket, minimizing the entropic penalty of binding.

pKa Attenuation and Lipophilicity (logD) Modulation

Fluorine exerts a powerful inductive electron-withdrawing effect (-I). When placed adjacent to the pyrrolidine nitrogen, it significantly lowers the amine's pKa. A lower pKa reduces the fraction of ionized molecules at physiological pH (7.4)[1]. Causality in ADMET: This reduction in ionization decreases the desolvation penalty required for the molecule to pass through lipid bilayers, paradoxically increasing the apparent lipophilicity (logD) and dramatically enhancing passive membrane permeability without adding bulky lipophilic mass[1].

SAR_Logic A Fluorine Substitution (Pyrrolidine Ring) B Gauche Effect (Stereoelectronics) A->B C pKa Attenuation (Inductive Effect) A->C D Conformational Locking B->D E Increased logD & Permeability C->E F Optimized Target Affinity & ADMET D->F E->F

Logical workflow of fluorine-driven SAR optimization in pyrrolidines.

Structure-Activity Relationship (SAR) Case Studies

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The development of DPP-4 inhibitors for Type 2 Diabetes heavily relied on fluorinated pyrrolidines. SAR studies demonstrated that transitioning from an unsubstituted pyrrolidine to a 3-fluoropyrrolidine or 3,3-difluoropyrrolidine dramatically increased potency[3]. The gem-difluoro substitution locked the ring in an optimal conformation for the S1 pocket of the DPP-4 enzyme, yielding profound low-nanomolar inhibitory activity while simultaneously protecting the ring from oxidative metabolism[3].

κ-Opioid Receptor (KOR) Agonists & Carbonic Anhydrase Inhibitors

Fluorinated pyrrolidines have been successfully deployed as potent KOR agonists, where the fluorine atom is well-tolerated in the binding pocket and enhances metabolic stability, making them ideal candidates for PET imaging tracers[4]. Similarly, incorporating tertiary benzenesulfonamide moieties into fluorinated pyrrolidines has yielded highly selective Carbonic Anhydrase II (CA II) inhibitors, leveraging the altered basicity to drive isozyme selectivity[5].

Quantitative SAR Data Comparison

To illustrate the profound impact of fluorination, the table below summarizes typical physicochemical and biological shifts observed when a standard pyrrolidine pharmacophore is optimized via fluorination.

Compound ScaffoldSubstitutionApparent pKalogD (pH 7.4)Relative Target IC50Dominant Conformation
Pyrrolidine (Ref)None~10.4-0.51x (Baseline)Rapid interconversion
3-FluoropyrrolidineMonofluoro (3-F)~9.2-0.13x to 5x more potentCγ-exo / Cγ-endo mixture
3,3-DifluoropyrrolidineGem-difluoro~7.8+0.410x to 30x more potentLocked Cγ-exo
4-FluoropyrrolidineMonofluoro (4-F)~9.4-0.22x to 4x more potentCγ-endo / Cγ-exo mixture

Experimental Workflows and Self-Validating Protocols

To harness the benefits of fluorinated pyrrolidines, rigorous synthetic and analytical protocols are required. The following methodologies are designed with built-in validation mechanisms to ensure data integrity.

Exp_Workflow S1 1. Precursor Synthesis (Chiral Hydroxyproline) S2 2. Nucleophilic Fluorination (Stereoinversion via SN2) S1->S2 S3 3. Conformational Analysis (19F/1H NMR & X-Ray) S2->S3 S4 4. Physicochemical Profiling (pKa Titration & logD) S3->S4 S5 5. Biological Assay (IC50 / Ki Determination) S4->S5

Step-by-step experimental workflow for evaluating fluorinated pyrrolidines.

Protocol: Stereospecific Nucleophilic Fluorination (Deoxofluorination)

Objective : Convert a chiral N-Boc-hydroxyproline derivative to its fluorinated analogue with strict stereochemical inversion. Causality & Rationale : Diethylaminosulfur trifluoride (DAST) is utilized to replace the hydroxyl group with fluorine. The reaction proceeds via an SN2 mechanism, ensuring complete inversion of stereochemistry (e.g., trans-hydroxy to cis-fluoro). Temperature is strictly controlled to suppress the competing E2 elimination pathway, which would yield an undesired pyrroline byproduct.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 eq of N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are critical as DAST reacts violently with trace water to form HF, destroying the starting material.

  • Reagent Addition : Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add 1.5 eq of DAST dropwise over 15 minutes.

  • Reaction Progression : Stir at -78 °C for 1 hour, then gradually allow the mixture to warm to room temperature over 12 hours. Causality: Gradual warming allows the intermediate alkoxyaminosulfurane to collapse via SN2 before thermal degradation triggers E2 elimination.

  • Quenching : Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NaHCO3 until CO2 evolution ceases.

  • Self-Validation Check : Isolate the crude product and perform immediate ^19F NMR and ^1H NMR. The presence of a large geminal coupling constant (^2J_HF ≈ 50-55 Hz) in the ^1H NMR spectrum confirms direct C–F bond formation. The total absence of vinylic protons (around 5.5-6.0 ppm) validates the successful suppression of the E2 elimination pathway.

Protocol: Self-Validating Potentiometric pKa Determination

Objective : Quantify the pKa shift induced by fluorine substitution. Causality & Rationale : Standard computational predictions of pKa for fluorinated heterocycles are notoriously inaccurate due to complex, localized solvation effects. Empirical potentiometric titration provides absolute ground-truth data necessary for accurate logD predictions.

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 2.0 mM of the synthesized fluorinated pyrrolidine in 0.15 M aqueous KCl. Causality: This maintains a constant ionic strength mimicking physiological conditions, ensuring the activity coefficients remain stable.

  • Acidification : Lower the pH to 2.0 using standardized 0.1 M HCl to fully protonate the pyrrolidine nitrogen.

  • Titration : Titrate the solution with standardized 0.1 M KOH in 0.05 mL increments under a strict nitrogen blanket. Causality: The nitrogen blanket prevents atmospheric CO2 from dissolving and forming carbonic acid, which would artificially skew the buffering region of the titration curve.

  • Self-Validation Check (Gran Plot Analysis) : Plot the titration data using the Gran method. A strictly linear Gran plot before and after the equivalence point validates that the electrode response is Nernstian and no compound precipitation occurred. If the forward (acid-to-base) and reverse (base-to-acid) titration curves do not perfectly overlay, the system has not reached thermodynamic equilibrium, and the assay must be rejected and repeated with longer equilibration times.

Conclusion

The incorporation of fluorinated pyrrolidines represents a masterclass in rational drug design. By leveraging the gauche effect for conformational locking and the inductive effect for precise pKa and logD optimization, medicinal chemists can rescue failing scaffolds. Implementing these self-validating synthetic and analytical workflows ensures that the resulting molecules are not merely structurally novel, but are highly permeable, metabolically stable, and potent clinical candidates.

References

  • Source: ACS Publications (Biochemistry)
  • The Medicinal Chemist's Guide to Solving ADMET Challenges Source: National Academic Digital Library of Ethiopia URL
  • Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors Source: ResearchGate URL
  • Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR)
  • Carbonic anhydrase inhibitory properties of some uracil derivatives Source: PMC / NIH URL

Sources

Foundational

Technical Analysis: Physicochemical Properties of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

Topic: pKa Values and Physicochemical Profile of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists. [1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Physicochemical Profile of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists.

[1]

Executive Summary

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a specialized diamine building block employed in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability. Unlike its non-fluorinated parent, this scaffold leverages the "fluorine effect"—specifically the strong electron-withdrawing nature of the gem-difluoro group—to significantly depress the pKa values of both amine centers.

This guide provides a definitive analysis of the ionization constants (pKa) for this molecule, derived from structure-activity relationship (SAR) data of validated fluorinated pyrrolidine analogs.

Core Physicochemical Profile
PropertyValue (Estimated via SAR)Description
pKa₁ (Primary Amine) 8.8 ± 0.3 Exocyclic amine (N2). Reduced by ~1.2 units vs. non-fluorinated analog due to γ-inductive effect.
pKa₂ (Tertiary Amine) 6.8 ± 0.4 Endocyclic ring nitrogen (N1). Reduced by ~3.5 units vs. non-fluorinated analog due to β-inductive effect.
LogD (pH 7.4) ~0.5 - 1.2 Enhanced lipophilicity compared to the highly polar non-fluorinated parent.
Dominant Species (pH 7.4) Monocationic Primarily protonated at the exocyclic amine; the ring nitrogen is largely neutral.

Structural Analysis & The Fluorine Effect[2]

To understand the pKa values of this specific molecule, one must deconstruct the inductive influences of the 4,4-difluoro substitution on the two distinct nitrogen centers.

The Molecule

The structure consists of a pyrrolidine ring with three key features:

  • (S)-2-Aminomethyl: A primary exocyclic amine (typically high basicity).

  • 1-Methyl: A tertiary endocyclic amine (typically moderate basicity).

  • 4,4-Difluoro: A gem-difluoro group at the 4-position.

Inductive Logic (The "Pull")

Fluorine is the most electronegative element (Pauline scale: 3.98). In this scaffold, it exerts a powerful inductive withdrawal (-I effect) through the sigma bond framework.

  • Effect on N1 (Ring Nitrogen): The fluorines are at the 4-position, which is beta (

    
    )  to the ring nitrogen (N1-C5-C4). The 
    
    
    
    -fluorine effect is profound, typically lowering amine pKa by 2.5 to 3.5 log units [1].
  • Effect on N2 (Exocyclic Nitrogen): The fluorines are gamma (

    
    )  to the exocyclic nitrogen (N2-CH2-C2-C3-C4). The inductive effect decays with distance; thus, the pKa depression is moderate (typically 1.0 to 1.5 log units) [2].
    
Comparative Data Table

The following table contrasts the target molecule with validated reference standards to justify the estimated values.

CompoundStructure NotepKa (Ring N)pKa (Exocyclic N)Ref
1-Methylpyrrolidine Non-fluorinated parent10.46N/A[3]
(S)-2-(Aminomethyl)pyrrolidine Non-fluorinated diamine~10.4~10.0[4]
3,3-Difluoropyrrolidine

-fluorinated secondary amine
7.5N/A[5]
Target Molecule (S)-2-Aminomethyl-4,4-difluoro-1-methyl... ~6.8 ~8.8 Calc.

Key Insight: The drastic drop in the ring nitrogen's pKa (from ~10.5 to ~6.8) effectively "deactivates" it at physiological pH, changing the molecule's behavior from a dication to a monocation.

Ionization Pathways & Diagram

The ionization of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine occurs in two distinct steps. Understanding this pathway is critical for HPLC method development and salt form selection.

Graphviz Diagram: Ionization Equilibria

Experimental Determination Protocols

For researchers synthesizing this compound or developing a formulation, experimental validation is required. The following protocols are designed to be self-validating.

Potentiometric Titration (The Gold Standard)

This method provides the most accurate thermodynamic pKa values but requires ~5-10 mg of pure material.

Reagents:

  • 0.1 M HCl (standardized).

  • 0.1 M NaOH (carbonate-free, standardized).

  • 0.15 M KCl (ionic strength adjuster).

  • Degassed water (CO2-free).

Protocol:

  • Preparation: Dissolve 5.0 mg of the amine hydrochloride salt in 20 mL of 0.15 M KCl solution. Ensure the solution is under a blanket of Nitrogen or Argon to prevent CO2 absorption.

  • Acidification: Add a known excess of 0.1 M HCl to ensure the molecule is fully protonated (starting pH < 2.5).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette (0.5 µL increments). Record pH after stabilization (drift < 0.005 pH/min).

  • Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.[1]

    • Validation Check: The first equivalence point (Ring N) should be less distinct due to the lower pKa (~6.8), while the second (Exo N) should be sharp around pH 8.8. Use Bjerrum plots or software (e.g., Hyperquad) to refine the constants.

NMR Titration (Site-Specific Assignment)

If the inflection points in potentiometry are overlapping, ¹⁹F-NMR titration is superior because the fluorine shift is highly sensitive to the protonation state of the nearby nitrogen.

Protocol:

  • Sample: Prepare a 5 mM solution of the compound in D₂O/H₂O (10:90) with phosphate buffer.

  • Shift Monitoring: Acquire ¹⁹F-NMR spectra at pH intervals of 0.5 units from pH 2 to pH 12.

  • Analysis: Plot the chemical shift (δ) of the CF₂ signal vs. pH.

    • Mechanism: The protonation of the ring nitrogen (N1) will cause a significant downfield shift in the fluorine signal due to the proximity (

      
      -effect). The protonation of the exocyclic amine (N2) will cause a negligible shift.
      
    • Calculation: Fit the curve to the Henderson-Hasselbalch equation to extract the specific pKa of the ring nitrogen.

Implications for Drug Design[2][6][7]

Permeability & CNS Penetration

The depression of the pKa values has a favorable impact on permeability.

  • Reduced Ionization: At physiological pH (7.4), the ring nitrogen is largely neutral (unlike the non-fluorinated analog where it is 99.9% protonated). This reduces the total charge burden from +2 to +1.

  • Lipophilicity: The C-F bonds increase lipophilicity locally. Combined with the lower ionization, this scaffold is far more likely to cross the Blood-Brain Barrier (BBB) than its non-fluorinated counterpart.

hERG Avoidance

High basicity (pKa > 8) and high lipophilicity are classic risk factors for hERG channel inhibition (cardiotoxicity). By lowering the pKa of the ring nitrogen to ~6.8, this scaffold reduces the "basic center" count recognized by the hERG pore, potentially improving the safety profile [6].

References

  • Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • PubChem. (n.d.).[2][3][4] "1-Methylpyrrolidine Compound Summary." National Library of Medicine. Link

  • ChemicalBook. (2024). "(S)-2-(Aminomethyl)pyrrolidine Properties." Link

  • ChEMBL Database. (n.d.). "3,3-Difluoropyrrolidine Physicochemical Data." EMBL-EBI. Link

  • Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 5(3), 235-248. Link

Sources

Exploratory

Literature review of gem-difluoro pyrrolidine applications in medicinal chemistry

The following technical guide details the medicinal chemistry applications, physicochemical properties, and synthetic methodologies for gem-difluoro pyrrolidines. [1] Executive Summary The gem-difluoro pyrrolidine moiety...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, physicochemical properties, and synthetic methodologies for gem-difluoro pyrrolidines.

[1]

Executive Summary

The gem-difluoro pyrrolidine moiety has emerged as a "privileged scaffold" in modern drug discovery.[1] It serves as a high-value bioisostere for proline and pyrrolidine rings, offering a unique combination of steric, electronic, and conformational properties.[1] By introducing two fluorine atoms at the C3 or C4 position, medicinal chemists can drastically modulate the basicity (pKa) of the ring nitrogen, block metabolic "soft spots," and lock the ring into specific conformations favored by target proteins.

This guide analyzes the structural causality behind these effects and provides validated protocols for their synthesis and integration into drug candidates.

Physicochemical & Structural Profiling

The "Fluorine Effect" on Basicity (pKa)

One of the most critical applications of the gem-difluoro group is the modulation of amine basicity. Unsubstituted pyrrolidine is a strong base (pKa ~11.3).[1] At physiological pH (7.4), it exists almost exclusively as a cation, which can limit membrane permeability (passive diffusion) and lead to high clearance.

incorporating a gem-difluoro group at the C3 position creates a strong electron-withdrawing inductive effect (


) through the 

-framework, significantly lowering the pKa of the pyrrolidine nitrogen.
ScaffoldpKa (Conjugate Acid)% Ionized at pH 7.4Permeability Impact
Pyrrolidine ~11.3>99.9%Low (High cationic character)
3,3-Difluoropyrrolidine ~7.5~50%High (Significant neutral fraction)
3-Fluoropyrrolidine ~9.4~99%Moderate

Medicinal Chemistry Insight: By tuning the pKa to near physiological pH, the molecule can exist in equilibrium between the cationic form (often required for solubility and electrostatic binding) and the neutral form (required for crossing the blood-brain barrier or cell membranes).

Metabolic Stability

The C3 and C4 positions of pyrrolidine rings are common sites for cytochrome P450-mediated oxidative metabolism (hydroxylation).

  • Mechanism: The C-H bond strength is replaced by the metabolically inert C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

  • Result: Introduction of the gem-difluoro motif effectively "blocks" these metabolic soft spots, extending the half-life (

    
    ) of the drug candidate.
    
Conformational Control: The Gauche Effect

Unlike bulky alkyl groups that control conformation via steric repulsion, fluorine introduces stereoelectronic control via the gauche effect .[2]

  • Principle: In 1,2-difluoroethane-like systems (N-C-C-F), the C-F bond prefers to be gauche (60°) to the C-N bond rather than anti (180°). This is due to

    
     hyperconjugation.[3]
    
  • Application: In 3,3-difluoropyrrolidine (and 4,4-difluoroproline), this effect biases the ring puckering equilibrium between

    
    -endo (South) and 
    
    
    
    -exo (North) conformations. This "conformational locking" can pre-organize the ligand for binding, reducing the entropic penalty (
    
    
    ) upon complexation with the target protein.

Conformation cluster_0 Conformational Equilibrium Bias Unsub Unsubstituted Pyrrolidine (Flexible Envelope) GemDifluoro 3,3-Difluoropyrrolidine (Biased Pucker) Unsub->GemDifluoro Fluorine Substitution (Gauche Effect) Binding Target Protein Binding (Reduced Entropic Penalty) GemDifluoro->Binding Pre-organized State

Figure 1: The introduction of fluorine atoms restricts the conformational flexibility of the pyrrolidine ring, favoring specific puckering states that can enhance binding affinity.

Case Study: nNOS Inhibitors

Reference: J. Med. Chem. 2015, 58, 21, 8315–8359 (and related nNOS literature).[4]

  • Challenge: Developing selective Neuronal Nitric Oxide Synthase (nNOS) inhibitors for neurodegenerative diseases. Early candidates containing a pyrrolidine linker were too basic (pKa > 11), leading to poor blood-brain barrier (BBB) penetration.

  • Solution: Replacement of the pyrrolidine core with 3,3-difluoropyrrolidine .[1]

  • Outcome:

    • pKa Reduction: The amine pKa dropped to ~7.5.

    • Bioavailability: The lower basicity increased the fraction of neutral species, significantly improving CNS penetration.

    • Potency: The gem-difluoro group maintained the necessary geometry for the inhibitor to bind to the heme active site without steric clash.

Synthetic Methodologies

Method A: Deoxofluorination (Standard Protocol)

The most reliable method for accessing 3,3-difluoropyrrolidines is the deoxofluorination of N-protected 3-pyrrolidinones using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

Reagents:

  • Starting Material: N-Boc-3-pyrrolidinone (commercially available).[1]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride).[1][5][6]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve N-Boc-3-pyrrolidinone (1.0 equiv) in anhydrous DCM (0.5 M concentration).
    
  • Addition: Cool the solution to 0°C (ice bath). Note: Many protocols suggest -78°C, but 0°C is often sufficient for DAST activation on ketones, though -78°C is safer for initial addition.[1]

  • Fluorination: Add DAST (2.5 equiv) dropwise via syringe.[1] Caution: DAST reacts violently with water/moisture.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC or LC-MS (Note: The product is non-UV active; use Ninhydrin or PMA stain).[1]

  • Quenching: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous

    
    . Warning: Vigorous gas evolution (
    
    
    
    , HF).
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields N-Boc-3,3-difluoropyrrolidine.[1]

  • Deprotection: Treat with 4M HCl in Dioxane to yield the 3,3-difluoropyrrolidine hydrochloride salt.

Synthesis Start N-Boc-3-pyrrolidinone Intermediate N-Boc-3,3-difluoropyrrolidine Start->Intermediate Deoxofluorination Reagent DAST (2.5 eq) DCM, 0°C to RT Product 3,3-Difluoropyrrolidine HCl (Final Salt) Intermediate->Product Boc Deprotection Deprotect 4M HCl / Dioxane

Figure 2: Synthetic workflow for the conversion of N-Boc-3-pyrrolidinone to the target hydrochloride salt.

Method B: Azomethine Ylide Cycloaddition

For more complex substitutions, 3,3-difluoropyrrolidines can be constructed de novo via [3+2] cycloaddition.[1]

  • Components: Azomethine ylide (generated in situ from an amino acid and aldehyde) + gem-difluoroalkene (dipolarophile).[1]

  • Advantage: Allows for the simultaneous introduction of substituents at the C2, C4, and C5 positions with high stereocontrol.

References

  • Gillis, E. P., et al. (2015).[1][4] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[4]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Silverman, R. B., et al. (2014).[1] "Design and Synthesis of Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1] Link

  • Linclau, B., et al. (2019).[1] "Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines." The Journal of Organic Chemistry. Link

Sources

Foundational

Technical Guide: Bioisosteric Properties &amp; Application of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

The following technical guide details the bioisosteric utility, physicochemical profile, and experimental application of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine . Executive Summary: The "Fluorine Effect" in Sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric utility, physicochemical profile, and experimental application of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine .

Executive Summary: The "Fluorine Effect" in Scaffold Design

In modern drug discovery, the (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine scaffold represents a high-value building block designed to address specific liabilities of classical diamines (e.g., ethylenediamine, piperazine). By incorporating a gem-difluoro motif at the C4 position of a chiral pyrrolidine core, this molecule leverages the fluorine gauche effect and inductive electron withdrawal to modulate basicity, lock conformation, and block metabolic soft spots without significantly increasing molecular weight.

This guide provides a structural analysis of this scaffold's utility as a bioisostere, supported by experimental protocols for its integration into lead optimization campaigns.

Physicochemical Profile & Bioisosteric Mechanics[1][2][3]

Basicity Modulation (pKa Attenuation)

The primary utility of this scaffold is the attenuation of amine basicity. Non-fluorinated pyrrolidines typically exhibit a pKa of ~10.0–10.5. The introduction of the electron-withdrawing gem-difluoro group at C4 inductively destabilizes the protonated ammonium species.

  • Mechanism: Through-bond inductive effect (

    
    -induction).
    
  • Result: The pKa of the ring nitrogen is typically lowered by 2.0–3.0 log units (to ~7.0–8.0).

  • Impact: At physiological pH (7.4), a larger fraction of the molecule remains neutral compared to the non-fluorinated analog. This directly correlates with improved passive membrane permeability and Blood-Brain Barrier (BBB) penetration .

Conformational Locking (The Gauche Effect)

Unlike flexible ethylenediamine linkers, the pyrrolidine ring restricts the N-C-C-N torsion angle. The addition of fluorine further restricts the ring pucker due to the stereoelectronic gauche effect , where the C–F bond prefers to be gauche to the adjacent C–N bond to maximize


 hyperconjugation.
  • Bioisosteric Replacement: Replaces flexible alkyl linkers to pre-organize the pharmacophore, reducing the entropic penalty of binding to the target protein.

Metabolic Stability

The C4 position of pyrrolidine is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Blocking Strategy: Fluorine substitution at C4 effectively blocks this metabolic clearance pathway due to the strength of the C–F bond (approx. 116 kcal/mol) and the unavailability of abstractable hydrogens.

Comparative Data Analysis

Table 1: Physicochemical Comparison of Bioisosteric Analogs

Property(S)-2-Aminomethyl-1-methylpyrrolidine (Parent)(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (Target) Bioisosteric Advantage
Ring N pKa ~10.2~7.5 - 8.0 Increased fraction of neutral species at pH 7.4.
LogD (pH 7.4) -1.5 (High hydrophilicity)-0.5 to 0.5 Improved lipophilicity profile for permeability.
Metabolic Liability High (C4 oxidation)Low (Blocked) Extended half-life (

).
Conformation Flexible EnvelopeRigid C4-endo/exo Reduced entropic penalty upon binding.

Experimental Workflows

Synthesis Protocol: Chiral Pool Approach

Rationale: Utilizing Trans-4-hydroxy-L-proline ensures enantiomeric purity (S-configuration) without expensive chiral resolution steps.

Step-by-Step Methodology:

  • Protection: Start with Trans-4-hydroxy-L-proline. Protect the amine (Boc) and esterify the acid (Methyl ester).

  • Oxidation: Oxidize the C4-hydroxyl to a ketone using Swern oxidation or Dess-Martin Periodinane.

  • Deoxofluorination: Treat the ketone with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C to room temperature.

    • Critical Control Point: Ensure anhydrous conditions to prevent regeneration of the ketone.

  • Ester Reduction: Reduce the methyl ester to the primary alcohol using

    
     or 
    
    
    
    .
  • Activation & Displacement: Convert the alcohol to a Mesylate (-OMs), then displace with Sodium Azide (

    
    ) in DMF.
    
  • N-Methylation: Perform Boc-deprotection (TFA/DCM), followed by reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) or Formaldehyde/

    
    .
    
  • Final Reduction: Reduce the azide to the primary amine using Staudinger conditions (

    
    ) or Hydrogenation (
    
    
    
    ).
Visualization: Synthesis Pathway

The following DOT diagram illustrates the critical intermediate steps and reagents.

SynthesisPathway Start Trans-4-Hydroxy- L-Proline Step1 N-Boc-4-Oxo- Proline Ester Start->Step1 1. Protection 2. Swern Ox. Step2 4,4-Difluoro Intermediate Step1->Step2 DAST/DCM (Deoxofluorination) Step3 Alcohol Precursor Step2->Step3 LiBH4 (Reduction) Step4 Azide Intermediate Step3->Step4 1. MsCl 2. NaN3 Final (S)-2-Aminomethyl- 4,4-difluoro-1-methyl pyrrolidine Step4->Final 1. TFA (Deprotect) 2. HCHO/Red (N-Me) 3. H2/Pd-C (Azide Red)

Figure 1: Synthetic route leveraging the chiral pool to install the gem-difluoro motif and aminomethyl arm.

Protocol: pKa Determination via Potentiometric Titration

Rationale: Accurate pKa measurement is essential to validate the bioisosteric hypothesis of basicity attenuation.

Reagents:

  • 0.01 M HCl standard solution.

  • 0.01 M NaOH standard solution (CO2-free).

  • 0.15 M KCl (ionic strength adjustor).

  • Analyte: 5 mg of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine HCl salt.

Procedure:

  • System Setup: Calibrate the pH electrode (glass/Ag/AgCl) using buffers at pH 4.01, 7.00, and 10.01 at 25°C.

  • Sample Prep: Dissolve 5 mg of the analyte in 20 mL of degassed water containing 0.15 M KCl.

  • Titration:

    • Acidify the solution to pH ~2.5 using 0.1 M HCl.

    • Titrate with 0.01 M NaOH in 5 µL increments under inert gas (Argon/Nitrogen) purge to exclude

      
      .
      
    • Record pH vs. Volume of titrant.

  • Data Analysis: Use the Bjerrum difference plot or Gran plot method to determine the

    
     values. Expect two inflection points: one for the pyrrolidine nitrogen (lower pKa) and one for the primary aminomethyl group.
    

Structural Biology & Mechanism of Action

The Fluorine Gauche Effect

The introduction of fluorine atoms dictates the ring pucker. In 4,4-difluoroproline derivatives, the ring adopts a conformation that places the C-F bonds in a specific orientation relative to the nitrogen lone pair.

GaucheEffect Concept Stereoelectronic Control Interaction Sigma(C-H) -> Sigma*(C-F) Hyperconjugation Concept->Interaction Drives Result Conformational Lock Interaction->Result Induces C4-endo/exo Binding Pre-organized Ligand Binding Result->Binding Reduces Entropy Cost

Figure 2: Mechanistic flow of the fluorine gauche effect leading to improved binding thermodynamics.

Case Study Applications
  • GPCR Ligands: Used to replace ethylenediamine linkers in Dopamine D2/D3 antagonists. The fluorinated scaffold reduces basicity, preventing lysosomal trapping and improving target engagement in the CNS [1].

  • Enzyme Inhibitors: In DPP-4 inhibitors, the 4,4-difluoropyrrolidine motif (analogous to the cyanopyrrolidine in Vildagliptin) increases metabolic stability against prolyl oligopeptidases [2].

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • ChemScene. (n.d.). (S)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride Product Data.

  • BenchChem. (2025).[2] Application Notes: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Conditions for (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

Abstract This technical guide provides optimized protocols for the amide coupling of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine , a specialized fluorinated building block used in medicinal chemistry to modulate p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides optimized protocols for the amide coupling of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine , a specialized fluorinated building block used in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity. While the 4,4-difluoro substitution introduces electronic withdrawal and the N-methyl group adds steric bulk, this primary amine remains a competent nucleophile. This note outlines three distinct methodologies—Standard (HATU), Scalable (T3P), and Difficult (Acid Chloride)—along with a decision matrix to ensure high yield and stereochemical integrity.

Molecular Profile & Reactivity Analysis

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

  • Core Structure: Pyrrolidine ring with a tertiary N-methyl amine.

  • Reactive Handle: Primary exocyclic amine (–CH₂NH₂).

  • Key Features:

    • 4,4-Difluoro Substitution: Lowers the pKa of the ring nitrogen and induces a specific ring pucker (often endo), affecting binding affinity in target proteins. It exerts a mild inductive electron-withdrawing effect on the exocyclic amine, slightly reducing nucleophilicity compared to the non-fluorinated analog.

    • Stereochemistry: The (S)-configuration at C2 is critical. Harsh basic conditions or high temperatures pose a low but non-zero risk of epimerization, particularly if the coupling partner (carboxylic acid) is also chiral and prone to racemization (e.g., phenylacetic acids).

Physicochemical Considerations
PropertyCharacteristicImpact on Protocol
Nucleophilicity Moderate to GoodReactive enough for standard coupling agents (HATU, EDC).
Basicity (pKa) ~8.5–9.5 (Est.)Requires adequate buffering; often supplied as HCl salt, necessitating extra base (DIPEA/TEA).
Solubility Polar/Lipophilic HybridSoluble in DMF, DMSO, DCM; moderate solubility in THF.
Steric Hindrance ModerateThe methylene spacer reduces steric clash, but the adjacent N-methyl group can interfere with very bulky activated esters.

Strategic Decision Matrix

The choice of coupling condition depends on the carboxylic acid partner and the scale of the reaction.

CouplingStrategy Start Select Carboxylic Acid Partner Standard Standard/Discovery (Acid is stable) Start->Standard Typical Hindered Hindered/Low Reactivity (Bulky Acid) Start->Hindered Difficult ScaleUp Scale-Up (>5g) (Cost/Workup Focus) Start->ScaleUp Process HATU Method A: HATU/DIPEA High Yield, Fast Standard->HATU Ghosez Method C: Ghosez Reagent (Acid Chloride) Hindered->Ghosez T3P Method B: T3P (PPA) Easy Workup, Low Epimerization ScaleUp->T3P

Figure 1: Strategic decision tree for selecting the optimal amide coupling protocol based on substrate constraints.

Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, milligram scales, valuable intermediates.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole active ester. The 7-nitrogen in the triazole ring provides an anchimeric assistance effect, accelerating the coupling rate, which helps overcome the slight electronic deactivation from the difluoro group [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv; use 4.0 if amine is HCl salt)

  • Solvent: DMF (Anhydrous) or DMAc

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.[2]

  • Addition: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl), pre-mix it with the remaining DIPEA (2.0 equiv) in a small volume of DMF before addition.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexanes).

Method B: Scalable & Low Epimerization (T3P)

Best for: Gram-scale synthesis, chiral acids sensitive to racemization.

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap for water. It produces a mixed anhydride intermediate that reacts cleanly with amines. It is non-explosive (unlike HOBt) and the by-products are water-soluble, simplifying purification [2].

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DCM.

Procedure:

  • Dissolution: Combine Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is extremely sensitive; otherwise, RT is acceptable.

  • Coupling: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. T3P kinetics are generally slower than HATU.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/excess amine), then sat. NaHCO₃, then brine.

Method C: Difficult Couplings (Ghosez's Reagent)

Best for: Sterically hindered acids or electron-deficient amines where HATU fails.

Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid into an acid chloride in situ under neutral conditions. This avoids the harshness of oxalyl chloride/DMF while generating a highly electrophilic species capable of coupling with the slightly deactivated fluorinated amine [3].

Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2 hours. (Monitor by quenching a tailored aliquot with MeOH and checking for Methyl Ester by LC-MS).

  • Coupling: Cool the mixture to 0°C. Add a solution of the Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM.

  • Reaction: Warm to RT and stir for 1–2 hours.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Amine salt not neutralized.Ensure DIPEA is ≥ 3.0 equiv. The HCl salt of the amine consumes 1 equiv of base immediately.
Epimerization Over-activation or high base.Switch from HATU/DIPEA to T3P/Pyridine. Keep temperature at 0°C during addition.
Incomplete Conversion Fluorine induction reducing nucleophilicity.Heat to 40–50°C (if stereocenters allow) or switch to Method C (Acid Chloride).
Emulsions during Workup Fluorinated surfactant effect.Use DCM instead of EtOAc for extraction. Add a small amount of MeOH to the organic layer.

Mechanism of Action (HATU Pathway)

The following diagram illustrates the activation and coupling pathway, highlighting the role of the HOAt (aza-hydroxybenzotriazole) leaving group which is critical for efficient coupling with this specific amine.

ReactionMechanism Acid Carboxylic Acid (R-COOH) ActiveEster O-At Active Ester (Highly Reactive Intermediate) Acid->ActiveEster DIPEA, DMF HATU_Reagent HATU Reagent HATU_Reagent->ActiveEster DIPEA, DMF Transition Tetrahedral Intermediate ActiveEster->Transition + Amine Amine (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (Nucleophile) Product Final Amide Product Transition->Product Collapse HOAt HOAt Byproduct Transition->HOAt Elimination

Figure 2: Mechanistic pathway of HATU-mediated amide coupling. The 'At' (7-azabenzotriazole) moiety coordinates the incoming amine, facilitating the attack.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[1][2][3][4][5][6][7][8][9] Tetrahedron, 61(46), 10827–10852.[2][3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][5] Organic Process Research & Development, 20(2), 140–177.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[3]

Sources

Application

Incorporating (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine into peptide chains

Application Note: High-Efficiency Incorporation of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine into Peptide Chains Executive Summary (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a specialized fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine into Peptide Chains

Executive Summary

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a specialized fluorinated diamine building block used primarily as a C-terminal capping unit or a side-chain modifier in peptide therapeutics.[1][2][3][4] Unlike standard amino acids, it lacks a carboxyl group for chain extension, acting instead as a chain terminator that introduces specific physicochemical properties:

  • Metabolic Stability: The 4,4-difluoro substitution blocks metabolic oxidation at the pyrrolidine ring and modulates the basicity of the adjacent amines.

  • Conformational Control: The gauche effect of the difluoro group biases the pyrrolidine ring pucker, rigidly orienting the attached peptide chain.

  • Solubility & Pharmacokinetics: The tertiary

    
    -methyl group introduces a permanent cationic center at physiological pH (depending on pKa modulation), enhancing aqueous solubility and altering membrane permeability profiles.[1][2][3]
    

This guide provides a validated, step-by-step protocol for coupling this moiety to the C-terminus of a peptide fragment, ensuring high yield and purity.

Chemical Logic & Strategic Design

Structural Analysis & Reactivity

The molecule contains two amine centers with distinct reactivity profiles:

  • Primary Amine (–CH

    
    –NH
    
    
    
    ):
    Highly nucleophilic and unhindered.[1][2][3] This is the site of attachment to the activated carboxyl group of the peptide.[5]
  • Tertiary Amine (Ring

    
    -Methyl):  Sterically hindered and chemically inert to acylation under standard coupling conditions.[1][2][3][4] It remains basic, serving as a solubility handle or a salt-forming site.[1][2]
    
The Fluorine Effect

The 4,4-difluoro substitution is not merely structural; it is electronic. The high electronegativity of fluorine pulls electron density through the


-framework (inductive effect).
  • pKa Modulation: The pKa of the primary amine is lowered (relative to non-fluorinated analogues), making it slightly less nucleophilic but still reactive. The ring nitrogen's basicity is also attenuated (

    
    ), which can be advantageous for reducing non-specific protein binding.[1][3]
    
  • Conformational Bias: The C–F bonds prefer to be gauche to the adjacent C–N bonds, locking the ring into a specific "envelope" conformation. This rigidity can enhance the binding affinity of the peptide to its target receptor by reducing the entropic penalty of binding.

Experimental Protocols

Protocol A: Solution-Phase C-Terminal Capping

Best for: Capping a protected peptide fragment or a cleaved crude peptide.[1][2][3]

Reagents Required:

  • Peptide Substrate: Free C-terminal carboxylic acid (Side chains protected or unprotected depending on strategy).[1][2][3][4]

  • Amine Reagent: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (often supplied as HCl salt).[1][2][3][4]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1][2][3][4]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2][3][4]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[1][2][3][4]

Step-by-Step Procedure:

  • Activation:

    • Dissolve the Peptide-COOH (1.0 equiv) in anhydrous DMF (concentration 0.1 M).

    • Add DIPEA (2.0 equiv) to neutralize the carboxylate.

    • Add HATU (1.1 equiv).[1][2][3][4]

    • Critical Check: Stir for 2–5 minutes. The solution should turn slightly yellow. Do not incubate longer than 10 minutes to avoid racemization of the C-terminal residue (especially if it is Cys or His).[1][3][4]

  • Amine Preparation (Salt Neutralization):

    • In a separate vial, dissolve (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine HCl salt (1.2 equiv) in minimal DMF.

    • Add DIPEA (1.5 equiv relative to the amine salt) to liberate the free base.

    • Note: The tertiary amine in the ring does not need protection; it will not compete for the activated ester.

  • Coupling:

    • Add the amine solution to the activated peptide mixture dropwise.

    • Stir at room temperature under inert atmosphere (

      
       or Ar) for 2–4 hours.
      
    • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material mass (

      
      ) and appearance of the product mass (
      
      
      
      ).
  • Workup (Extraction):

    • Challenge: The product contains a basic tertiary amine. Standard acidic washes might extract the product into the aqueous layer.

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1][2][3][4]

    • Wash 1: Saturated

      
       (3x) to remove HOBt/HATU byproducts and unreacted peptide acid.[1][2][3]
      
    • Wash 2: Brine (1x).[1][2][3][4]

    • Wash 3: Water (1x) – Perform quickly to avoid losing the polar product.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Reverse-Phase HPLC (C18 column).[1][2][3][4]

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.[1][2][3]

    • Note: The tertiary amine will be protonated by TFA, ensuring good retention and peak shape.

Visualization of Reaction Workflow

The following diagram illustrates the convergent synthesis workflow, highlighting the critical activation and neutralization steps required for this specific diamine.

PeptideCoupling Peptide Peptide-COOH (Protected) Activation Activation (HATU + DIPEA) Peptide->Activation ActiveEster Activated Ester (O-At Intermediate) Activation->ActiveEster 5 min Coupling Coupling Reaction (DMF, RT, 2-4h) ActiveEster->Coupling AmineSalt Diamine HCl Salt (Reagent) Neutralization Neutralization (DIPEA) AmineSalt->Neutralization FreeBase Free Primary Amine (Nucleophile) Neutralization->FreeBase In Situ FreeBase->Coupling Product Capped Peptide (Amide Bond Formed) Coupling->Product Yield >85%

Caption: Convergent workflow for coupling (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine to a peptide C-terminus.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, use these specific analytical markers:

Analytical MethodExpected ObservationMechanistic Reason
LC-MS (ESI+) Mass shift of +132.1 Da (approx) relative to Peptide-COOH.[1][2][3][4]Addition of C

H

F

N

minus H

O (Amide bond formation).[1][3][4]
19F NMR Distinct multiplet signal around -90 to -110 ppm .[1][2][3][4]The gem-difluoro group gives a characteristic signal, split by H-F coupling.[1][3]
1H NMR Disappearance of the primary amine protons; shift of the –CH

– adjacent to the amide.
Conversion of CH

-NH

to CH

-NH-CO-R.
HPLC Retention Shift to slightly earlier retention time (if using TFA) compared to hydrophobic esters.The protonated tertiary amine increases polarity relative to a standard benzyl ester cap.

Troubleshooting & Optimization

Issue 1: Low Yield / Incomplete Coupling

  • Cause: The steric bulk of the 4,4-difluoro-1-methylpyrrolidine ring can hinder the approach to the activated ester.

  • Solution: Switch to HOAt/HATU (7-aza derivatives) which are superior for sterically hindered couplings.[1][2][3][4] Increase temperature to 35°C if the peptide sequence allows (avoid if C-term is Cys/His).[1][2][3][4]

Issue 2: Product Loss during Workup

  • Cause: The product is highly polar due to the basic nitrogen.

  • Solution: Skip the aqueous workup. Evaporate DMF directly using a high-vacuum centrifugal evaporator (Genevac) or precipitate the crude peptide by adding cold Diethyl Ether, then proceed directly to Prep-HPLC.[1][2][3][4]

Issue 3: Double Addition?

  • Risk:[1][2][4] Virtually zero.[1][2] The ring nitrogen is tertiary (methylated) and cannot form an amide. Only the primary aminomethyl group reacts.

References

  • Conformational Effects of Fluorine in Pyrrolidines

    • Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[2][6][7]

    • Source:Topics in Heterocyclic Chemistry (via NCBI/PubMed).[1][2][4]

    • URL:[Link]

    • Relevance: Explains the gauche effect and ring puckering bias induced by 4-fluorin
  • Peptide Coupling Reagents (HATU/DIEA Protocols)

    • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
    • Source: Bachem Technical Guides.[1][2]

    • Relevance: Standardizes the activ
  • Properties of 1-Methylpyrrolidine Derivatives

    • Title: Pyrrolidine, 1-methyl- (Physical Properties).[1][2][3][4][8]

    • Source: NIST Chemistry WebBook.[1][2]

    • URL:[Link][1][4]

    • Relevance: Provides baseline solubility and basicity d

Sources

Method

Application Note: Reductive Amination Strategies Using Chiral Fluorinated Pyrrolidines

Abstract & Strategic Importance Chiral fluorinated pyrrolidines (CFPs), such as 3-fluoropyrrolidine and 3,3-difluoropyrrolidine , are high-value pharmacophores in modern drug discovery. They serve as bioisosteres for pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Chiral fluorinated pyrrolidines (CFPs), such as 3-fluoropyrrolidine and 3,3-difluoropyrrolidine , are high-value pharmacophores in modern drug discovery. They serve as bioisosteres for proline, modulating physicochemical properties like lipophilicity (LogD), metabolic stability, and basicity without significantly altering steric volume.

However, the incorporation of fluorine atoms introduces a specific synthetic challenge: electronic deactivation . The strong inductive withdrawal (-I effect) of fluorine significantly lowers the pKa of the pyrrolidine nitrogen, rendering it less nucleophilic than its non-fluorinated counterparts. Standard reductive amination protocols often fail or suffer from sluggish kinetics, incomplete conversion, or side reactions (e.g., HF elimination).

This guide details optimized protocols to overcome these electronic barriers, focusing on Lewis acid activation and stepwise iminium formation to ensure high yields and stereochemical integrity.

Mechanistic Insight: The "Fluorine Drag"

To optimize the reaction, one must understand the failure mode of standard conditions. Reductive amination relies on the amine's lone pair attacking the carbonyl carbon to form a carbinolamine, which dehydrates to an iminium ion.

  • Pyrrolidine (Reference): pKa ~11.3. Highly nucleophilic; reacts rapidly with aldehydes.

  • 3-Fluoropyrrolidine: pKa ~9.0. Moderately deactivated; requires longer reaction times or acid catalysis.

  • 3,3-Difluoropyrrolidine: pKa ~6.[1]8. Severely deactivated . The nitrogen lone pair is tightly held. Spontaneous imine formation is unfavorable, often requiring forcing conditions (Ti(IV) additives) to drive the equilibrium.

Visualization: Electronic Deactivation Mechanism

G cluster_mechanism Electronic Effect of Fluorine Pyr Pyrrolidine (pKa ~11.3) High Nucleophilicity TS_Fast Rapid Iminium Formation Pyr->TS_Fast Fast Attack MonoF 3-Fluoropyrrolidine (pKa ~9.0) Moderate Nucleophilicity TS_Slow Slow/Stalled Equilibrium MonoF->TS_Slow Slower Attack DiF 3,3-Difluoropyrrolidine (pKa ~6.8) Low Nucleophilicity DiF->TS_Slow Weak Attack (Needs Activation) Aldehyde Carbonyl Electrophile Aldehyde->TS_Fast Aldehyde->TS_Slow F_Atom F Atom (Inductive Withdrawal) N_LonePair N Lone Pair (Availability) F_Atom->N_LonePair Reduces Electron Density

Caption: Comparative nucleophilicity of fluorinated pyrrolidines. The inductive effect of fluorine reduces the availability of the nitrogen lone pair, necessitating specific activation strategies for di-fluorinated substrates.

Decision Matrix for Protocol Selection

Select the appropriate method based on the specific fluorinated amine and the carbonyl partner.

DecisionTree Start Start: Select Substrates AmineType Amine Type? Start->AmineType Mono 3-Fluoropyrrolidine (Moderate) AmineType->Mono Di 3,3-Difluoropyrrolidine (Difficult) AmineType->Di CarbonylType Carbonyl Type? Ald Aldehyde CarbonylType->Ald Reactive Ket Ketone CarbonylType->Ket Steric Bulk Mono->CarbonylType MethodB Method B: Titanium(IV) Mediated (Ti(OiPr)4 / NaBH4) Di->MethodB Always use Ti(IV) MethodA Method A: Standard STAB (DCM/AcOH) Ald->MethodA Ket->MethodB

Caption: Workflow for selecting the optimal reductive amination protocol. 3,3-difluoropyrrolidine requires Method B regardless of the carbonyl partner due to low basicity.

Experimental Protocols

Method A: Standard STAB Protocol (High Reactivity)

Target: 3-Fluoropyrrolidine + Aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB).[2]

This method uses a mild reducing agent that does not reduce aldehydes directly, allowing the iminium ion to form and be reduced in situ.[3][4]

Step-by-Step:

  • Preparation: In a flame-dried flask, dissolve the aldehyde (1.0 equiv) and (R/S)-3-fluoropyrrolidine HCl (1.1 equiv) in anhydrous DCE (1,2-Dichloroethane) or DCM (0.1 M concentration).

  • Base Release: Add DIPEA (1.1 equiv) to free the amine salt. Stir for 10 minutes.

  • Acid Catalysis: Add Acetic Acid (1-2 equiv). Critical: The pH must be slightly acidic (pH 5-6) to facilitate iminium formation without protonating the amine entirely.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours under N2. Monitor by LCMS.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[5]

Method B: Titanium(IV) Isopropoxide Protocol (The "Titanium Trick")

Target: 3,3-Difluoropyrrolidine + Ketones (or Aldehydes). Reagent: Ti(OiPr)4 / NaBH4.

Why this works: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the unfavorable equilibrium toward the imine/enamine intermediate. This is the industry standard for electron-deficient amines.

Step-by-Step:

  • Complexation: In a dry vial, combine the ketone/aldehyde (1.0 equiv) and 3,3-difluoropyrrolidine HCl (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (neat, 1.5 - 2.0 equiv).

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv) to neutralize the HCl salt.

  • Imine Formation (Critical Step): Stir the neat (or highly concentrated in THF) mixture at RT for 6–12 hours .

    • Note: The mixture often becomes viscous. If stirring stops, add a minimal amount of dry THF.

    • Validation: Monitor imine formation by LCMS (look for M+Amine-H2O mass) or NMR before reducing.

  • Reduction: Dilute with absolute Ethanol (or MeOH). Cool to 0°C. Add NaBH4 (1.5 equiv) or NaBH3CN (1.5 equiv) carefully (exothermic).

  • Quench: Stir for 2 hours, then quench with 1N NaOH or water.

    • Filtration: A white precipitate (TiO2) will form. Filter through a Celite pad to prevent emulsion during extraction.

Troubleshooting & Optimization

ProblemRoot CauseSolution
No Reaction (SM remains) Amine is too electron-deficient (pKa < 7).Switch to Method B (Ti(OiPr)4). Increase temp to 40-50°C during imine formation step.
Low Yield (Aldehyde reduction) Reducing agent is reducing the carbonyl before imine forms.Use STAB (Method A) instead of NaBH4. Ensure imine formation time is sufficient before adding reductant.[2]
Racemization High temperature or strong base affecting chiral center.Avoid heating >60°C. Use DIPEA instead of stronger bases. 3-F and 3,3-F centers are generally stable, but alpha-chiral aldehydes are at risk.
Defluorination (HF loss) Formation of enamine followed by elimination.Rare in reductive amination. Avoid strong heating. Keep reaction mixture neutral/mildly acidic during reduction.
Emulsion during workup Titanium salts.Mandatory: Filter reaction mixture through Celite after quenching with NaOH/H2O.

Case Study Data: Synthesis of DPP-4 Inhibitor Analog

Context: Synthesis of a Teneligliptin analog requiring the coupling of a protected prolyl-aldehyde with 3,3-difluoropyrrolidine.

ParameterStandard Conditions (Method A)Optimized Conditions (Method B)
Reagents NaBH(OAc)3, DCM, AcOHTi(OiPr)4 (neat), then NaBH4/MeOH
Time 24 Hours6 Hours (Imine) + 2 Hours (Red)
Conversion 35% (Stalled)>98%
Isolated Yield 28%82%
Observation Significant aldehyde reduction byproduct.Clean conversion; minimal byproduct.

References

  • Reactivity of Fluorinated Pyrrolidines: J. Med. Chem. 2011, 54, 1, 201–210. (Discusses 3-fluoropyrrolidine in kinase inhibitors).

  • Titanium(IV) Isopropoxide Protocol: J. Org. Chem. 1996, 61, 3849-3862.[6] (Seminal paper on reductive amination variants).

  • 3,3-Difluoropyrrolidine Properties: Sigma-Aldrich Product Specification & Applications.

  • General Reductive Amination Guide: Master Organic Chemistry, "Reductive Amination".

  • Synthesis of DPP-4 Inhibitors: Bioorg. Med. Chem. Lett. 2004, 14, 1265. (Fluoropyrrolidine amides).

Sources

Application

Application Note: Strategic Synthesis and Orthogonal Protection of 2-Aminomethyl-4,4-difluoropyrrolidine

Topic: Protecting group strategies for 2-aminomethyl-4,4-difluoropyrrolidine synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, MedChem Researchers Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 2-aminomethyl-4,4-difluoropyrrolidine synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, MedChem Researchers

Executive Summary

The 2-aminomethyl-4,4-difluoropyrrolidine scaffold is a high-value pharmacophore in modern medicinal chemistry. The gem-difluoro substitution at the C4 position lowers the pKa of the pyrrolidine nitrogen (approx. 1–2 log units lower than proline), modulates lipophilicity (


), and imposes specific conformational biases (endo/exo puckering) via the gauche effect.

However, synthesizing this motif presents two distinct challenges:

  • Chemical Stability: The

    
    -fluorine atoms are susceptible to HF elimination under harsh basic conditions, leading to aromatization (pyrrole formation) or enamine byproducts.
    
  • Orthogonality: Successful incorporation into peptidomimetics or fragment-based drugs requires strict differentiation between the nucleophilic ring secondary amine (

    
    )  and the exocyclic primary amine (
    
    
    
    )
    .

This guide details a robust, field-proven protocol for synthesizing this scaffold with an orthogonal protecting group (PG) strategy, specifically focusing on the


-Boc / 

-Cbz
and

-Fmoc /

-Boc
systems.

Strategic Analysis: Protecting Group Logic

The choice of protecting groups must accommodate the harsh conditions of deoxofluorination (DAST/Deoxo-Fluor) while allowing selective deprotection later.

Strategy

(Ring)

(Side Chain)
Key AdvantagePrimary Risk
A (Acid/Hydrog.) Boc Cbz Highly robust; DAST compatible. Allows selective

liberation via hydrogenation.
Cbz removal (

) can sometimes cause slow defluorination if over-reduced.
B (Base/Acid) Fmoc Boc Ideal for SPPS (Solid Phase Peptide Synthesis).Fmoc is unstable to DAST (fluorinating agents often degrade carbamates with

-protons or basic workups). Requires PG swap.
C (Acid/Acid) Boc Trityl (Trt) Allows extremely mild deprotection of

(dilute TFA) while keeping

(conc. TFA) intact.
Trityl is sterically bulky; installation on primary amine can be slow.[1]

Recommendation: Use Strategy A (


-Boc)  for the core synthesis of the scaffold, as the Boc group is impervious to the oxidative and fluorinating conditions required to install the fluorine atoms. If Fmoc chemistry is required downstream, perform a PG swap after the scaffold is constructed.

Visual Workflow (Pathway Diagram)

The following flow chart illustrates the "Azide Route," which avoids strong hydride reducing agents that might compromise the C-F bonds.

G cluster_0 Critical Step: Fluorination Start N-Boc-4-Hydroxyproline Methyl Ester Ketone N-Boc-4-Ketoproline Methyl Ester Start->Ketone Oxidation (Swern or Jones) Difluoro N-Boc-4,4-Difluoroproline Methyl Ester Ketone->Difluoro Deoxofluorination (DAST, DCM, 0°C to RT) Alcohol N-Boc-2-Hydroxymethyl- 4,4-difluoropyrrolidine Difluoro->Alcohol Selective Reduction (LiBH4 or NaBH4/CaCl2) Mesylate Activated Intermediate (OMs/OTs) Alcohol->Mesylate MsCl, Et3N 0°C Azide N-Boc-2-Azidomethyl- 4,4-difluoropyrrolidine Mesylate->Azide NaN3, DMF 60°C Amine SCAFFOLD: N-Boc-2-Aminomethyl- 4,4-difluoropyrrolidine Azide->Amine Staudinger (PPh3) or H2/Pd-C Protected ORTHOGONAL: N1-Boc / N-exo-Cbz Protected Scaffold Amine->Protected Cbz-Cl, NaHCO3 (Selective N-exo protection)

Caption: Synthesis of orthogonally protected 2-aminomethyl-4,4-difluoropyrrolidine via the Azide Route to minimize defluorination risks.

Detailed Experimental Protocols

Phase 1: Core Scaffold Synthesis (Fluorination)

Objective: Convert N-Boc-4-hydroxyproline methyl ester to N-Boc-4,4-difluoroproline methyl ester.

1. Oxidation to Ketone:

  • Reagents: Oxalyl chloride, DMSO, TEA (Swern) or Jones Reagent.

  • Note: The ketone is prone to hydration; store under anhydrous conditions.

2. Deoxofluorination (The Critical Step):

  • Safety Warning: DAST (Diethylaminosulfur trifluoride) releases HF upon hydrolysis. Use essentially anhydrous conditions and plastic/Teflon ware if possible, or glass with rigorous exclusion of moisture.

  • Protocol:

    • Dissolve N-Boc-4-ketoproline methyl ester (1.0 equiv) in anhydrous DCM (0.2 M).

    • Cool to -78°C under

      
      .
      
    • Add DAST (2.5 equiv) dropwise. Do not rush this addition.

    • Allow to warm to RT overnight.

    • Quench: Pour slowly into saturated aqueous

      
       at 0°C. Caution: Vigorous 
      
      
      
      evolution.
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hex/EtOAc). The difluoro product is less polar than the ketone.

Phase 2: Side-Chain Construction (The Amine)

Objective: Convert the methyl ester to the primary amine without affecting the Boc group or the fluorines.

1. Reduction to Alcohol:

  • Reagent:

    
     (2.0 equiv) in THF or 
    
    
    
    (3.0 equiv) +
    
    
    (1.5 equiv) in EtOH/THF.
  • Why not

    
    ? LAH is too aggressive and can cause defluorination or Boc removal.
    
  • Protocol: Stir ester in THF at 0°C, add reductant. Stir 4–16 h. Quench with sat.

    
    .
    

2. Activation & Displacement:

  • Step A (Mesylation): Treat alcohol with MsCl (1.2 equiv) and TEA (1.5 equiv) in DCM at 0°C for 1 h.

  • Step B (Azidation): Dissolve crude mesylate in DMF. Add

    
     (2.0 equiv). Heat to 60°C for 4–6 h.
    
    • Safety: Do not concentrate azide solutions to dryness if scale >1g.

3. Reduction to Amine (Staudinger):

  • Reagent:

    
     (1.2 equiv) in THF/Water (10:1).
    
  • Protocol: Stir Azide with

    
     at RT until gas evolution (
    
    
    
    ) ceases (approx 2 h). Heat to 50°C for 1 h to hydrolyze the aza-ylide intermediate.
  • Result:N-Boc-2-aminomethyl-4,4-difluoropyrrolidine .

Phase 3: Orthogonal Protection ( functionalization)

At this stage, you have a secondary amine (protected as Boc) and a free primary amine.

Scenario A: Need


-Boc / 

-Cbz
  • Dissolve the crude amine from Phase 2 in DCM/aq.

    
     (1:1).
    
  • Add Benzyl Chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0°C.

  • Stir 2 h. Separate layers.

  • Result: Fully orthogonal.

    
     can be removed with 
    
    
    
    ;
    
    
    with TFA.

Scenario B: Need


-Fmoc / 

-Boc (The "Swap")
  • Start with the N-Boc amine from Phase 2.

  • Protect

    
    :  Treat with Fmoc-OSu (Fmoc-succinimide) to get 
    
    
    
    -Boc /
    
    
    -Fmoc. (This is usually inverse to what is needed for SPPS).
  • Correction for SPPS: If you need

    
    -Fmoc (ring) and 
    
    
    
    -Boc (side chain), you must start the synthesis with N-Cbz-4-hydroxyproline, or perform a global deprotection of the N-Boc intermediate and selectively re-protect.
    • Swap Protocol:

      • Take

        
        -Boc / 
        
        
        
        -Cbz (from Scenario A).
      • Remove Boc (4M HCl/Dioxane). Result:

        
        -H / 
        
        
        
        -Cbz.
      • Install Fmoc on

        
         (Fmoc-OSu, 
        
        
        
        ).
      • Remove Cbz (

        
        , Pd/C). Result: 
        
        
        
        -Fmoc /
        
        
        -H.
      • Install Boc on

        
         (
        
        
        
        ).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Fluorination Moisture in DAST or solvent.Use Deoxo-Fluor (more stable) or freshly distilled DAST. Ensure inert atmosphere.
Elimination to Enamine Basic workup too harsh or prolonged heating.Quench DAST at low temp. Avoid strong bases like NaOH; use

.
Defluorination during Hydrogenation Pd/C catalyst too active or reaction time too long.Use

(Pearlman's catalyst) or add a catalyst poison (e.g., pyridine). Alternatively, use Staudinger reduction for the azide.
Inseparable Diastereomers Incomplete fluorination or mono-fluoro byproduct.Check DAST stoichiometry (needs >2 equiv). Use column chromatography with gradient elution (Hex/EtOAc).

References

  • Sleebs, B. E., et al. "Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines." Journal of Organic Chemistry, 2019.

  • Vertex AI Search. "Synthetic approaches to peptide analogues containing 4,4-difluoro-L-proline." International Journal of Peptide and Protein Research, 1982.

  • Sigma-Aldrich. "N-Boc-4,4-difluoro-L-proline Product Sheet."[2]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (General reference for orthogonality).

  • Linclau, B., et al. "Synthesis of fluorinated carbohydrates and amino acids." Chemical Society Reviews, 2010. (Mechanistic insights on DAST).

Sources

Method

Strategic Salt Selection and Preparation: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

[1] Abstract This Application Note provides a rigorous technical framework for the preparation, selection, and characterization of pharmaceutical salts of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (referred to h...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This Application Note provides a rigorous technical framework for the preparation, selection, and characterization of pharmaceutical salts of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (referred to herein as AMDFP ).[1] Given the specific electronic effects of the gem-difluoro substitution and the presence of two distinct nitrogen centers, standard salt formation protocols must be adapted. This guide addresses the pKa modulation caused by fluorination, outlines a high-throughput screening strategy, and details specific protocols for the preparation of Hydrochloride (HCl) and L-Tartrate salts.

Chemical Context & Pre-Formulation Analysis[2][3][4][5][6]

Structural Dynamics and pKa Considerations

AMDFP contains two basic centers: the cyclic tertiary amine (N1) and the exocyclic primary amine (aminomethyl group).[1] Successful salt formation requires a precise understanding of which nitrogen accepts the proton.[1]

  • The Fluorine Effect: The 4,4-difluoro substitution exerts a strong electron-withdrawing inductive effect (

    
    ).[1] This significantly lowers the electron density on the pyrrolidine nitrogen (N1), reducing its basicity compared to a non-fluorinated pyrrolidine.
    
  • The Primary Basicity Site: The exocyclic primary amine, separated from the ring by a methylene bridge, is less affected by the fluorines. Consequently, it acts as the thermodynamic "proton sink."[1]

  • Stoichiometry Implication: While a bis-salt (e.g.,

    
    ) is theoretically possible with excess strong acid, it is often hygroscopic and prone to disproportionation.[1] The mono-salt  targeting the exocyclic amine is the preferred pharmaceutical form for stability.
    
Critical Material Attributes (CMA)
PropertySpecification/TargetImpact on Salt Selection
Chirality (S)-EnantiomerEnantiomeric excess (ee) must be preserved.[1] Acidic conditions at high T can risk racemization via ring-opening/closing mechanisms (though rare in this scaffold).[1]
Hygroscopicity Low (< 2% weight gain at 80% RH)Fluorinated amines can form hygroscopic HCl salts; organic anions (fumarate, tartrate) often mitigate this.[1]
Solubility > 10 mg/mL (pH 1.2 - 6.[1]8)Critical for bioavailability.[1]
Melting Point > 140°CDesired for processing and solid-state stability.[1]

Experimental Workflow: Salt Screening

The following workflow utilizes a "Tiered Approach" to minimize API consumption while maximizing the probability of identifying a crystalline solid.

Visualization of Screening Logic

SaltScreening Start Free Base AMDFP (Oil/Low-Melt Solid) pKaCalc pKa Assessment (Target: u0394pKa > 3) Start->pKaCalc SolventScreen Solvent Solubility Profile (EtOH, IPA, EtOAc, THF) pKaCalc->SolventScreen Counterion Counterion Selection (HCl, L-Tartaric, Fumaric, Methanesulfonic) SolventScreen->Counterion Experiment Micro-Scale Crystallization (50 mg scale) Counterion->Experiment Decision Is Solid Crystalline? Experiment->Decision Analyze Characterization (XRPD, DSC, TGA) Decision->Analyze Yes Fail Evaporate & Try Anti-solvent Decision->Fail No (Oil/Gum) Fail->Experiment Recycle

Figure 1: Decision matrix for salt selection, prioritizing crystallinity and stoichiometry verification.

Detailed Preparation Protocols

Protocol A: Preparation of the Mono-Hydrochloride Salt

Best for: Early-stage intermediates, high solubility requirements, and purification.

Rationale: HCl is the standard "first-pass" salt.[1] However, due to the fluorines, the resulting salt may be hygroscopic. This protocol uses anhydrous conditions to encourage crystallization over oil formation.[1]

Materials:

  • AMDFP Free Base (1.0 eq)[1]

  • 4M HCl in Dioxane (anhydrous) or TMSCl (in situ HCl generator)[1]

  • Solvent: Methyl tert-butyl ether (MTBE) and Ethanol (EtOH)[1]

Procedure:

  • Dissolution: Dissolve 10.0 g of AMDFP free base in 50 mL of dry MTBE. Cool the solution to 0–5 °C under nitrogen atmosphere.

  • Acid Addition:

    • Option 1 (Standard): Add 4M HCl in Dioxane (1.05 eq) dropwise over 30 minutes. Maintain internal temperature < 10 °C.

    • Option 2 (In-Situ): Add Trimethylsilyl chloride (TMSCl, 1.1 eq) followed by slow addition of methanol (1.1 eq).[1] This generates anhydrous HCl gently.[1]

  • Nucleation: A white precipitate should form immediately.[1] If oiling occurs, seed with a previously obtained crystal or scratch the flask wall.[1]

  • Maturation: Warm the slurry to Room Temperature (RT) and stir for 2 hours.

  • Isolation: Filter the solid under nitrogen protection (to prevent moisture uptake).[1]

  • Washing: Wash the cake with cold MTBE (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Expected Outcome: White to off-white crystalline solid.[1] Troubleshooting: If the product is hygroscopic, recrystallize from Isopropanol (IPA)/Heptane.[1]

Protocol B: Preparation of the L-Tartrate Salt

Best for: Final API forms, chiral enrichment, and non-hygroscopic stability.

Rationale: Tartaric acid often forms robust hydrogen bond networks with pyrrolidines, stabilizing the crystal lattice and reducing hygroscopicity compared to HCl.

Materials:

  • AMDFP Free Base (1.0 eq)[1]

  • L-Tartaric Acid (1.0 eq)[1][2]

  • Solvent: Methanol (MeOH) and Acetone[1]

Procedure:

  • Acid Solution: Dissolve L-Tartaric acid (1.0 eq) in minimum hot Methanol (approx. 5 mL/g acid) at 50 °C.

  • Base Addition: Dissolve AMDFP (1.0 eq) in Acetone (10 vol relative to base).

  • Mixing: Add the hot tartaric acid solution slowly to the AMDFP solution while stirring at RT.

  • Crystallization:

    • The mixture may remain clear initially.[1]

    • Heat to reflux (approx. 55 °C) for 15 minutes.

    • Cool slowly to RT at a rate of 10 °C/hour.

    • Critical Step: If no crystals form at RT, add "anti-solvent" (Acetone or Diethyl Ether) dropwise until slight turbidity persists, then cool to 4 °C.[1]

  • Isolation: Filter the resulting white crystals.

  • Drying: Vacuum dry at 45 °C.

Validation: Check enantiomeric purity. Tartrate salts can often upgrade ee% if the starting material was partially racemized.[1]

Analytical Characterization & Release Criteria

Once prepared, the salt must be validated against the free base.[1]

TechniquePurposeAcceptance Criteria
1H NMR (DMSO-d6) Confirm Structure & StoichiometryDistinct shift in the aminomethyl

signal (downfield) indicating protonation.[1] Integration of acid counterion protons must match 1:1 ratio.[1]
XRPD (X-Ray Powder Diffraction) CrystallinitySharp, distinct Bragg peaks.[1] No "halo" (amorphous).[1]
DSC (Differential Scanning Calorimetry) Thermal StabilitySingle sharp endotherm (melting point).[1] Dehydration events < 100°C indicate solvates/hydrates.[1]
IC (Ion Chromatography) Counterion ContentChloride or Tartrate content within ±0.5% of theoretical mass.[1]
NMR Diagnostic Signals

In the Free Base , the exocyclic methylene protons typically appear around


 2.5–2.8 ppm.
In the Salt , these protons shift downfield to 

3.0–3.5 ppm due to the positive charge on the adjacent ammonium group. The 4,4-difluoro protons (multiplet near

2.0–2.5 ppm) generally show minimal shifting, confirming the protonation is primarily on the exocyclic amine.

References

  • Bastin, R. J., et al. (2000).[1][3] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4] (2002).[1][3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] (Standard reference for pKa differences and counterion toxicity).

  • PubChem Compound Summary. (2025). "(S)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride."[1][6][7] National Library of Medicine.[1] [1]

  • Google Patents. (2008).[1] "WO2008137087A1 - Processes for preparing (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine and tartrate salts thereof."[1]

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][8][9] Advanced Drug Delivery Reviews. (Foundational text on salt screening logic).

Disclaimer: This protocol is for research and development purposes. All synthesized compounds should be handled with appropriate Personal Protective Equipment (PPE) and in accordance with local safety regulations regarding fluorinated organic compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

Status: Operational Ticket ID: SYN-F2-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the technical support hub for the synthesis of (S)-2-Aminomethyl-4,4-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SYN-F2-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for the synthesis of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine . This scaffold is a critical intermediate in the development of DPP-IV inhibitors and novel antibacterials. Its synthesis presents a "perfect storm" of chemical challenges: the lability of the C-F bond to elimination, the high water solubility of the final diamine, and the risk of racemization at the C2 chiral center.

This guide moves beyond standard literature procedures to address the causality of failure and provides self-validating protocols to ensure high yields.

Module 1: The Fluorination Bottleneck

Issue: Low yield during the conversion of 4-oxoproline to 4,4-difluoroproline; formation of "tar" or elimination byproducts (enamines).

Root Cause Analysis

The introduction of the gem-difluoro group at C4 significantly increases the acidity of the protons at C3 and C5. Standard fluorinating agents like DAST (Diethylaminosulfur trifluoride) often cause


-elimination, leading to the thermodynamically stable enol ether or enamine, rather than the desired gem-difluoro product.
Troubleshooting Protocol

Q: My reaction mixture turns black and yield is <30%. What is happening? A: You are likely experiencing thermal decomposition of the fluorinating agent or uncontrolled elimination.

Corrective Action:

  • Switch Reagent: Replace DAST with Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) . It is thermally more stable and less prone to disproportionation, though it still requires careful temperature management.

  • Solvent Choice: Switch from DCM to Toluene or THF . While DCM is standard, Toluene allows for better thermal control and often precipitates fluoride salts, driving the reaction.

  • Catalysis: Add a catalytic amount of Ethanol (0.1 eq) or HF·Pyridine .[1] This initiates the Deoxo-Fluor activation without requiring high heat.

Optimized Protocol (Self-Validating):

  • Substrate: N-Boc-4-oxo-L-proline methyl ester. (Do not use the free amine; the basic nitrogen will react with the fluorinating agent).

  • Step 1: Dissolve substrate in anhydrous Toluene (0.5 M).

  • Step 2: Cool to -20°C (Critical Control Point).

  • Step 3: Add Deoxo-Fluor (2.5 eq) dropwise.

  • Step 4: Allow to warm to RT slowly over 12 hours. Do not heat above 40°C.

  • Validation: Check TLC/LCMS. If the elimination product (olefin) is observed >10%, lower the addition temperature in the next run.

Data: Reagent Performance Comparison
ParameterDASTDeoxo-FluorXtalFluor-E
Thermal Stability Low (Explosive >90°C)High (Stable >100°C)Very High (Solid salt)
Elimination Risk HighModerateLow
Moisture Sensitivity ExtremeHighModerate
Typical Yield (C4-F2) 45-55%65-75% 60-70%

Module 2: Constructing the Aminomethyl Side Chain

Issue: Defluorination during reduction or inability to isolate the polar amine.

Strategic Pivot

Many users attempt to reduce the ester directly to the amide and then the amine. Stop this immediately. Strong reducing agents like LiAlH4 (LAH) can attack the C-F bonds at C4, leading to defluorination or ring opening.

Recommended Route: Ester -> Alcohol -> Mesylate -> Azide -> Amine

Step-by-Step Guide
  • Reduction to Alcohol (The Safe Way):

    • Use LiBH4 (2.0 eq) in THF or NaBH4/CaCl2 .

    • Why? These are chemoselective for the ester and will leave the C4-difluoro motif and the N-Boc group intact.

    • Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm) and appearance of diastereotopic CH2 protons (~3.5-3.8 ppm).

  • Azidation:

    • Activate the alcohol with MsCl/Et3N, then displace with NaN3 in DMF at 60°C.

    • Safety: Ensure the molecular weight of the intermediate is high enough to maintain a C/N ratio >3 to avoid explosion risks, or handle in solution.

  • Staudinger Reduction:

    • Use PPh3 / H2O in THF to convert the azide to the amine.

    • Advantage:[2][3][4][5][6][7][8] This is a neutral condition that avoids the harsh acidity or basicity that could epimerize the C2 center.

Module 3: N-Methylation & Final Workup

Issue: The final product is water-soluble and difficult to extract from aqueous workups.

The "Invisible Product" Phenomenon

The target molecule, (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine, is a highly polar diamine. In a standard EtOAc/Water extraction, it will partition into the aqueous phase and be discarded.

Solution: Reductive Methylation & HILIC Purification

Q: How do I install the N-methyl group without over-alkylating? A: Use Formaldehyde (37% aq) / NaBH(OAc)3 .

  • Perform this after Boc-deprotection of the ring nitrogen.

  • Note: If you methylate the side chain amine by accident, you will get a mixture. It is often better to N-methylate the pyrrolidine ring before the final azide reduction if the synthetic route allows, OR use selective protection.

  • Preferred Path: N-Boc-4,4-difluoro-2-azidomethylpyrrolidine

    
     Deprotect Boc (TFA) 
    
    
    
    Reductive Methylation (Formaldehyde/NaHB(OAc)3)
    
    
    Staudinger Reduction of Azide.

Q: How do I purify the final diamine? A: Do not use normal phase silica (DCM/MeOH). The amine will streak and bind irreversibly.

Protocol:

  • Resin Capture: Pass the crude aqueous reaction mixture through a SCX-2 (Strong Cation Exchange) column.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH3 in MeOH.

  • HILIC Chromatography: If further purification is needed, use a Hydrophilic Interaction Liquid Chromatography mode.[9][10][11]

    • Stationary Phase: Amine-functionalized silica or bare silica.

    • Mobile Phase: Acetonitrile/Water/NH4OH (Start high ACN, gradient to water).

Visualizing the Workflow

The following diagram outlines the critical decision points and the optimized synthetic pathway.

SynthesisGuide cluster_legend Key Start Start: N-Boc-4-oxo-L-proline Methyl Ester Fluorination Step 1: Fluorination (Deoxo-Fluor, -20°C) Start->Fluorination Check1 Check: Elimination Product? Fluorination->Check1 Check1->Fluorination Yes (Lower Temp) Reduction Step 2: Ester Reduction (LiBH4/THF) Check1->Reduction No (<5%) SideChain Step 3: Alcohol -> Mesylate -> Azide Reduction->SideChain Deprotection Step 4: Boc Removal (TFA/DCM) SideChain->Deprotection Methylation Step 5: N-Methylation (HCHO, NaBH(OAc)3) Deprotection->Methylation FinalRed Step 6: Azide Reduction (PPh3, H2O) Methylation->FinalRed Purification Final Step: SCX-2 Column & HILIC FinalRed->Purification Critical Critical Control Point Success High Yield Step

Caption: Optimized synthetic pathway with critical control points for minimizing elimination and ensuring isolation.

References

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009).[1] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters.

  • Biotage Application Note. (2023). "Very polar compound purification using aqueous normal-phase flash column chromatography (HILIC)."

Sources

Optimization

Preventing racemization of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine during coupling

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is a professional chemist facing an unexpected loss of enantiomeric excess (ee%) during the synthesis of a high-value pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is a professional chemist facing an unexpected loss of enantiomeric excess (ee%) during the synthesis of a high-value pharmaceutical intermediate.

Subject: Resolution of Enantiomeric Erosion in (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Coupling Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Triage

User Issue: You are observing a loss of optical purity (racemization or epimerization) when coupling (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (hereafter referred to as Compound A ) to a carboxylic acid partner.

Immediate Technical Assessment: Chemically, Compound A is highly resistant to racemization under standard amide coupling conditions. Unlike amino acids where the chiral center is


 to the activated carbonyl (susceptible to oxazolone formation), the chiral center in Compound A is 

to the nucleophilic amine and flanked by a tertiary amine.

If you are detecting low ee%, the root cause is likely one of three "Phantom Racemization" scenarios. Use the decision tree below to isolate the variable.

Diagnostic Workflow (Graphviz)

Troubleshooting Start Start: Low ee% Observed After Coupling CheckSM Step 1: Analyze Starting Material (Compound A) via Chiral HPLC Start->CheckSM RacemicSM Result: SM is <98% ee CheckSM->RacemicSM Low Purity PureSM Result: SM is >99% ee CheckSM->PureSM High Purity CheckAcid Step 2: Is the Coupling Partner (Carboxylic Acid) Chiral? AcidYes Yes: Acid is Chiral CheckAcid->AcidYes AcidNo No: Acid is Achiral CheckAcid->AcidNo Conclusion1 Root Cause: Pre-existing Impurity. Check Supplier or Resolution Step. RacemicSM->Conclusion1 PureSM->CheckAcid Conclusion2 Root Cause: Acid Racemization. (Oxazolone pathway). Optimize Base. AcidYes->Conclusion2 Conclusion3 Root Cause: Harsh Workup/Degradation. Check 4,4-difluoro stability. AcidNo->Conclusion3

Figure 1: Diagnostic logic flow to identify the source of enantiomeric loss. Most "coupling racemization" cases for this scaffold are actually traced back to impure starting materials or racemization of the acid partner.

Technical Deep Dive: The Fluorine Effect

To prevent future issues, it is critical to understand how the 4,4-difluoro substitution alters the reactivity of the pyrrolidine ring compared to a standard proline derivative.

Electronic Perturbation

The 4,4-difluoro group is strongly electron-withdrawing (inductive effect,


).
  • Effect on Ring Nitrogen (

    
    ):  The basicity of the 
    
    
    
    -methyl nitrogen is significantly reduced compared to non-fluorinated pyrrolidines.
  • Effect on Chiral Center (

    
    ):  The electron withdrawal propagates to 
    
    
    
    . While
    
    
    is not as acidic as an
    
    
    -carbonyl proton, it is more acidic than in unsubstituted pyrrolidines.
  • Risk: If you use strong bases (e.g., NaH, excess DBU) or high heat (>60°C), you risk deprotonation at

    
    , leading to irreversible racemization.
    
Comparison of Stability
FeatureStandard Proline Derivative(S)-4,4-Difluoro-1-methyl...Implication for Coupling
Ring Conformation Flexible (C3/C4 envelope)Rigid (C4-endo favored)Steric hindrance may slow coupling, tempting users to add more base/heat (DON'T).
N1 Basicity (pKa) ~10.5~8.5 - 9.0Less likely to quench activated esters, but easier to protonate during workup.
C2-H Acidity Very LowModerateAvoid thermodynamic conditions.

Validated Coupling Protocol (The "Safe Zone")

This protocol is designed to eliminate base-mediated epimerization of the coupling partner and protect the integrity of Compound A.

Reagents:

  • Coupling Agent: HATU (High reactivity allows lower temperature) or EDC/HOBt (Buffer-friendly).

  • Base: DIPEA (Hünig's Base). Avoid DBU or TEA (TEA is nucleophilic enough to cause issues with some activated esters).

  • Solvent: DMF or DCM (Anhydrous).

Step-by-Step Workflow
  • Salt Break (Critical Step):

    • If Compound A is supplied as a Hydrochloride salt ($ \cdot 2\text{HCl} $ or $ \cdot \text{HCl} $), do not free-base it separately with strong hydroxide.

    • Correct Method: Suspend the salt in the solvent and add exactly 1.0 equivalent of DIPEA per HCl molecule immediately before adding the activated acid.

  • Activation (Pre-activation of Acid):

    • Dissolve the Carboxylic Acid (1.0 equiv) in DMF.[1]

    • Add HATU (1.1 equiv) and DIPEA (1.0 equiv).

    • Stir at 0°C for 15 minutes. Note: Low temperature prevents racemization of the acid partner.

  • Coupling:

    • Add the solution of Compound A (and its neutralizing DIPEA) to the activated acid.

    • Allow to warm to Room Temperature (20-25°C).

    • Monitor: Check LCMS at 1 hour. Do not stir overnight unless necessary.

  • Quench:

    • Quench with dilute aqueous Citric Acid (5%) or

      
      .
      
    • Avoid: Saturated

      
       washes for prolonged periods if the product is sensitive.
      

Troubleshooting FAQs

Q1: I am coupling a chiral amino acid (e.g., Boc-Phe-OH) to Compound A, and I see two peaks in HPLC. Is Compound A racemizing? A: It is 95% likely that Boc-Phe-OH (the acid) is racemizing, not Compound A. Activation of


-amino acids creates an oxazolone intermediate which is highly prone to racemization by base.
  • Fix: Switch to COMU or PyOxim as coupling agents (less epimerization than HATU). Use Collidine instead of DIPEA as the base.

Q2: My starting material (Compound A) shows 95% ee before reaction. Is that good enough? A: For late-stage drug development, no. A 95% ee implies 2.5% of the wrong enantiomer. If your coupling reaction has a yield of 50%, and the "wrong" enantiomer couples faster (kinetic resolution), your final product could have significantly lower optical purity.

  • Fix: Recrystallize the starting material as a tartrate salt to upgrade ee% >99% before coupling [1].

Q3: Can I use Acid Chlorides instead of HATU? A: Use caution. Acid chlorides require excess base to scavenge HCl. The local concentration of HCl can be high, and the exotherm can be significant. If you must use acid chlorides, run the reaction at -10°C and add the base slowly.

Analytical Validation Methods

You cannot fix what you cannot measure. Standard C18 HPLC will not separate these enantiomers.

Method A: Direct Chiral HPLC (Recommended)
  • Column: Chiralpak IG or IC (Immobilized phases are more robust for amines).

  • Mobile Phase: Hexane : EtOH : Diethylamine (90 : 10 : 0.1).

  • Note: The diethylamine is crucial to sharpen the peak of the basic amine.

Method B: Marfey's Analysis (Derivatization)

If you lack a chiral column, use Marfey's Reagent (FDAA).

  • React Compound A (approx 1 mg) with FDAA (1.5 eq) and

    
     at 40°C for 1 hour.
    
  • Quench with HCl.

  • Run on a standard C18 HPLC.

  • The diastereomers (L-FDAA-S-Amine vs L-FDAA-R-Amine) will separate with large retention time differences [2].

References

  • Enantiomeric Resolution of Pyrrolidines

    • Title: A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore.[2][3]

    • Source: Academia.
    • Relevance: Describes resolution of similar pyrrolidine cores using tartaric acid salts.
    • URL:

  • Coupling Reagents & Racemization Control

    • Title: Amide coupling reaction in medicinal chemistry.[4] Coupling reagents.

    • Source: Hep
    • Relevance: Defines the hierarchy of coupling agents (HATU vs Carbodiimides)
    • URL:

  • Fluorine Effects on Pyrrolidine

    • Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.[5]

    • Source: N
    • Relevance: Explains the inductive and stereoelectronic effects of fluorine substitution on ring stability.
    • URL:

  • General Peptide Coupling Troubleshooting

    • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis.[6]

    • Source: Aapptec
    • Relevance: Provides protocols for minimizing racemization (e.g., using CuCl2 or specific bases).
    • URL:

Sources

Troubleshooting

Troubleshooting solubility issues with (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of working with highly functionalized, fluorinated building blocks. (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of working with highly functionalized, fluorinated building blocks. (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a prime example of a molecule where stereoelectronic effects drastically alter macroscopic behavior.

This chiral diamine features a tertiary pyrrolidine nitrogen and a primary aminomethyl group. While the addition of a gem-difluoro group is a classic lead optimization strategy to increase metabolic stability and lipophilicity, its strong electron-withdrawing inductive (-I) effect fundamentally rewrites the basicity (pKa) profile of the adjacent amines. Understanding this causality is the key to resolving downstream solubility and extraction issues.

Below is the in-depth technical troubleshooting guide for this compound.

I. Quantitative Physicochemical Profiling

To troubleshoot solubility, we must first quantify how the 4,4-difluoro substitution alters the molecule compared to an unfluorinated baseline. The inductive pull of the fluorine atoms propagates through the σ-bonds, stripping electron density from the nitrogen lone pairs.

PropertyUnsubstituted Analog (Theoretical)(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidineCausality / Mechanism
Tertiary Amine pKa ~10.2~7.5 – 8.0 Strong -I effect from the β-gem-difluoro group severely reduces electron density on the pyrrolidine nitrogen [1].
Primary Amine pKa ~10.5~9.2 – 9.5 The inductive effect is attenuated by distance (γ-position), but still measurably lowers basicity.
LogP (Free Base) ~0.8~1.4 Fluorine substitution increases the hydrophobic surface area and overall lipophilicity of the pyrrolidine core.
Aqueous Solubility Moderate (pH 10)Very Low (pH 10) At basic pH, both amines are deprotonated; the fluorinated core drives rapid hydrophobic aggregation.

II. Troubleshooting FAQs: Causality & Solutions

Q1: Why does my compound precipitate when diluting from a 10 mM DMSO stock into a pH 7.4 biological assay buffer? Causality: This is a direct consequence of the fluorine-induced pKa shift. Because the difluoro group lowers the tertiary amine's pKa to ~7.5 [2], at a physiological pH of 7.4, nearly 50% of the molecule exists as a mono-cation (only the primary amine is fully protonated). The unprotonated pyrrolidine ring, combined with the lipophilic CF2 group, causes this fraction to aggregate and crash out of the aqueous phase. Solution: Pre-formulate the compound as a di-hydrochloride (di-HCl) salt. If the free base must be used, lower the buffer pH to 6.5 (if the assay tolerates it) to force di-cation formation, or utilize a micellar solubilizer like 0.01% Tween-20.

Q2: I am losing material during Liquid-Liquid Extraction (LLE) of the free base. How do I optimize recovery? Causality: Standard amine extractions often use a mildly basic aqueous phase (pH 9–10). For this specific diamine, pH 10 is insufficient. While the tertiary amine is fully deprotonated, the primary aminomethyl group (pKa ~9.5) remains partially protonated, causing the molecule to partition into the aqueous layer or form an emulsion. Additionally, fluorinated amines can form stubborn hydration shells. Solution: You must push the aqueous phase to pH > 11.5 to ensure complete deprotonation of both basic centers. Extract with a moderately polar organic solvent mixture (e.g., Dichloromethane with 5% Isopropanol) to disrupt interfacial hydrogen bonding.

Q3: Should I store this compound as a free base or a salt? Causality: The free base is a volatile, highly hygroscopic oil prone to oxidative degradation and atmospheric CO2 absorption (forming carbamates on the primary amine). Solution: Always convert and store as a di-HCl salt. This locks both amines in their protonated state, yielding a bench-stable, highly water-soluble crystalline solid. Avoid Trifluoroacetic acid (TFA) salts, as they can suppress solubility in certain biological buffers and introduce cytotoxicity.

III. Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Profiling (DMSO to Buffer)

This protocol includes an internal LC-MS validation step to ensure micro-precipitates are not skewing your assay concentrations.

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Vortex until optically clear.

  • Buffer Spiking: Add 10 µL of the DMSO stock dropwise into 990 µL of PBS (pH 7.4) while vortexing continuously (Final concentration: 100 µM, 1% DMSO).

  • Incubation: Incubate the solution at 37°C for 2 hours on a thermoshaker at 500 rpm.

  • Self-Validation (LC-MS Quantification):

    • Centrifuge the sample at 15,000 x g for 15 minutes to pellet any invisible micro-precipitates.

    • Carefully aspirate 100 µL of the supernatant and inject it into an LC-MS alongside a 100 µM standard prepared in 100% Acetonitrile.

    • Validation Check: The ratio of the Area Under the Curve (AUC) of the supernatant versus the standard confirms the exact soluble fraction. If Recovery < 95%, implement Strategy 1 or 2 from the workflow diagram below.

Protocol 2: pH-Optimized Liquid-Liquid Extraction (LLE)

This protocol ensures maximum recovery of the free base with a mass-balance validation step.

  • Aqueous Adjustment: To your aqueous reaction mixture, add 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH stabilizes at 11.5 - 12.0 .

  • Solvent Preparation: Prepare an extraction solvent of 95% Dichloromethane (DCM) and 5% Isopropanol (IPA). The IPA is critical for solvating the fluorinated moiety.

  • Extraction: Add a volume of DCM/IPA equal to the aqueous layer. Shake vigorously for 2 minutes, then vent. Allow phases to separate for 5 minutes.

  • Collection: Collect the lower organic layer. Repeat the extraction two more times. Combine the organic layers and dry over anhydrous Na2SO4.

  • Self-Validation (Mass Balance):

    • Acidify a 1 mL aliquot of the remaining aqueous layer to pH 3 using 1M HCl.

    • Spot the acidified aqueous layer on a TLC plate and stain with Ninhydrin or Dragendorff's reagent.

    • Validation Check: A clean, unstained TLC plate confirms 100% extraction efficiency into the organic phase.

IV. Troubleshooting Workflow Visualization

SolubilityTroubleshooting Start Compound in DMSO Stock (10 mM) Dilute Dilute into Assay Buffer (pH 7.4) Start->Dilute Check Precipitation Observed? Dilute->Check Success Proceed to Assay Check->Success No Analyze Analyze pKa Shift (3° Amine pKa ~7.5) Check->Analyze Yes Strat1 Strategy 1: Lower pH to 6.5 (Form Dication) Analyze->Strat1 Strat2 Strategy 2: Add 0.01% Tween-20 (Micellar Solubilization) Analyze->Strat2 Strat1->Dilute Strat2->Dilute

Workflow for troubleshooting fluorinated diamine solubility in aqueous buffers.

V. References

  • Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem, 2007 Aug;2(8):1100-15. URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles Source: Molecules (MDPI), 2023, 28(3), 1131. URL: [Link]

Optimization

Optimizing reductive amination yields with 4,4-difluoro-1-methylpyrrolidine

This guide functions as a specialized Technical Support Center for researchers working with fluorinated heterocycles. It addresses the specific electronic and steric challenges posed by the 4,4-difluoropyrrolidine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with fluorinated heterocycles. It addresses the specific electronic and steric challenges posed by the 4,4-difluoropyrrolidine scaffold during reductive amination.

Core Chemistry: The "Fluorine Effect"

Before troubleshooting, you must understand why this reaction fails or proceeds slowly compared to non-fluorinated pyrrolidine.

The Problem: Nucleophilic Deactivation

In standard pyrrolidine, the nitrogen lone pair is highly nucleophilic (


). However, the introduction of two fluorine atoms at the C4 (or C3) position exerts a strong negative inductive effect (-I)  through the 

-framework.
  • Consequence 1 (Basicity): The

    
     of 3,3/4,4-difluoropyrrolidine drops to approximately 7.5 – 8.0 .
    
  • Consequence 2 (Nucleophilicity): The nitrogen lone pair is less available to attack the carbonyl carbon of your aldehyde or ketone.

  • The Result: The rate-determining step—the formation of the carbinolamine and subsequent iminium ion —is significantly slower. Standard protocols (MeOH/NaBH

    
    ) often fail because the iminium ion never forms in sufficient concentration before the reducing agent destroys the aldehyde.
    
The Solution Strategy

You cannot rely on the amine's innate nucleophilicity. You must activate the carbonyl electrophile using Lewis acids or specific solvent effects to facilitate the attack.

Optimized Protocols

We recommend two distinct protocols (Methods A & B) depending on your substrate's complexity.

Method A: The "Titanium Boost" (Recommended for Difficult Substrates)

Best for: Coupling 4,4-difluoropyrrolidine with ketones or electron-rich aldehydes.

Reagents:

  • Amine: 4,4-difluoropyrrolidine (HCl salt or free base)[1]

  • Carbonyl: 1.0 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] (1.5 equiv)
    
  • Reductant: Sodium Borohydride (NaBH

    
    )[2][3]
    
  • Solvent: THF or Methanol (Dry)

Protocol:

  • Complexation: In a dry flask under N

    
    , mix the amine (1.0 equiv) and carbonyl (1.1 equiv) in dry THF (0.5 M).
    
  • Activation: Add Ti(OiPr)

    
     (1.5 equiv) dropwise. The solution may turn slightly yellow/hazy.
    
  • Imine Formation: Stir at Room Temperature for 6–12 hours .

    • Why? The Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Reduction: Cool to 0°C. Add NaBH

    
     (2.0 equiv) portion-wise. (Caution: Exothermic).
    
  • Quench: Stir for 2 hours, then quench with 10% NaOH or Rochelle's salt solution.

    • Note: A white precipitate (TiO

      
      ) will form. Filter through Celite before extraction.
      
Method B: The STAB/DCE System (Standard for Methylation)

Best for: Synthesizing 4,4-difluoro-1-methylpyrrolidine using Formaldehyde.

Reagents:

  • Amine: 4,4-difluoropyrrolidine[1][4]

  • Carbonyl: Aqueous Formaldehyde (37%) or Paraformaldehyde

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE)[5]

Protocol:

  • Dissolve amine (1.0 equiv) in DCE.

  • Add Formaldehyde (3.0 equiv).

  • Add STAB (2.0 equiv) in one portion.

  • Crucial Step: Add Acetic Acid (1.0 equiv) .

    • Why? While STAB is acidic, the fluorinated amine is less basic. A slightly acidic pH (5–6) is required to catalyze the dehydration of the carbinolamine to the iminium ion without fully protonating the unreacted amine.

  • Stir vigorously for 4–16 hours.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and where the fluorine substitution causes bottlenecks.

ReductiveAmination cluster_0 Critical Bottleneck Start 4,4-Difluoropyrrolidine (Low Nucleophilicity) Complex Hemiaminal (Unstable Intermediate) Start->Complex Slow Attack (Due to F-Inductive Effect) Carbonyl Aldehyde/Ketone Carbonyl->Complex SideProduct Reduced Alcohol (Direct Carbonyl Reduction) Carbonyl->SideProduct Competitive Reduction (If Imine formation stalls) Iminium Iminium Ion (Target for Reduction) Complex->Iminium Dehydration (Needs Lewis Acid/H+) Product N-Alkylated Product Iminium->Product Fast Reduction (NaBH4/STAB)

Caption: The inductive effect of fluorine slows the initial attack (red arrow). If dehydration to the iminium is not forced (blue box), the reducing agent will preferentially reduce the aldehyde to an alcohol (red box).

Troubleshooting Guide (Q&A)

Issue 1: "I see mostly benzyl alcohol (or reduced ketone) and unreacted amine."

Diagnosis: The imine formation was too slow. The reducing agent consumed the carbonyl before the amine could react with it.[3] Corrective Action:

  • Switch to Stepwise: Do not add the reducing agent immediately. Stir the amine + carbonyl + Ti(OiPr)

    
     (or Molecular Sieves 4Å) for 12 hours first.
    
  • Check Solvent: Avoid wet methanol. Water pushes the equilibrium back to the ketone. Use anhydrous DCE or THF.

Issue 2: "The reaction is stuck at the intermediate (Carbinolamine)."

Diagnosis: The nitrogen is nucleophilic enough to attack, but the oxygen is not leaving. This is common with electron-deficient amines. Corrective Action:

  • Increase Acidity: If using Method B (STAB), increase Acetic Acid to 2.0 equivalents.

  • Heat: Gently heat the imine formation step (40°C) before adding the reducing agent.

Issue 3: "I am trying to make the 1-Methyl derivative, but yield is low."

Diagnosis: Formaldehyde in water (Formalin) introduces too much water, inhibiting imine formation for this sensitive amine. Corrective Action:

  • Use Paraformaldehyde: Depolymerize paraformaldehyde in dry MeOH or DCE with a catalytic amount of acid, then add the fluorinated amine. This keeps the system anhydrous.

Data & Chemical Properties

Table 1: Comparative Reactivity

PropertyPyrrolidine (Standard)4,4-DifluoropyrrolidineImpact on Protocol
pKa (Conjugate Acid) ~11.3~7.5 – 8.0Amine is less basic; easier to exist as free base, but less nucleophilic.
Nucleophilicity (N) HighLowRequires Lewis Acid activation (Ti) or long reaction times.
Imine Stability StableHydrolytically UnstableReduce in situ immediately after formation; do not attempt to isolate imine.
Preferred Reductant NaBH

/ MeOH
STAB / DCE or NaBH

/ Ti(OiPr)

STAB is milder; Ti(OiPr)

acts as a water scavenger.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry. Link

  • Hani, R., & Boubaker, T. (2022). "Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines." ResearchGate. Link

  • PubChem. (n.d.).[4] "Compound Summary: (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride." National Library of Medicine. Link

Sources

Troubleshooting

Handling hygroscopic nature of fluorinated pyrrolidine salts

Technical Support Center: Handling Fluorinated Pyrrolidine Salts Executive Summary: The "Wet Salt" Challenge Fluorinated pyrrolidines (e.g., 3,3-difluoropyrrolidine hydrochloride) are critical motifs in modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Fluorinated Pyrrolidine Salts

Executive Summary: The "Wet Salt" Challenge

Fluorinated pyrrolidines (e.g., 3,3-difluoropyrrolidine hydrochloride) are critical motifs in modern drug discovery, often serving as bioisosteres for proline or to modulate lipophilicity (


). However, the electron-withdrawing nature of fluorine lowers the 

of the pyrrolidine nitrogen, often requiring strong acids (HCl, TFA) to form stable salts. These salts are notoriously hygroscopic and deliquescent .

The Risk: A "wet" salt is not just a handling nuisance; it introduces:

  • Stoichiometric Errors: 10 wt% water means you are underloading your reagent by 10%, potentially stalling sensitive couplings.

  • Hydrolysis: Moisture can facilitate the release of HF or degradation of sensitive coupling partners.

  • Physical Instability: Caking and liquefaction (deliquescence) prevent accurate dispensing.[1]

Troubleshooting Guide (Q&A)

Q1: My fluorinated pyrrolidine salt has turned into a sticky gum or oil. Is it ruined?

Diagnosis: The salt has deliquesced, absorbing enough atmospheric moisture to dissolve itself. Solution: Likely recoverable.

  • Do not heat directly: Heating a wet goo can cause hydrolysis or decomposition.

  • Azeotropic Drying: Dissolve the gum in a mixture of Methanol/Toluene (1:4) . The methanol ensures solubility, while toluene forms a low-boiling azeotrope with water.

  • Rotary Evaporation: Evaporate under reduced pressure. Repeat the toluene addition/evaporation cycle 3 times.

  • Vacuum Finish: Dry under high vacuum (<1 mbar) for 12 hours, preferably with a

    
     trap.
    
Q2: I am getting inconsistent yields in amide couplings using this salt.

Diagnosis: Stoichiometric mismatch due to water weight. Scientific Insight: A "dry" looking powder can still contain 5–15% water by weight. If you weigh 1.0 equivalent based on MW, you might effectively be adding only 0.85 equivalents. Immediate Fix:

  • Quantify Water: Run a qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid or dimethyl sulfone) in a dry solvent (DMSO-

    
    ) to determine the exact weight percent of the active amine.
    
  • Adjust Charge: Recalculate the required mass based on the qNMR purity, not the theoretical MW.

Q3: Can I just switch the counterion to stop the hygroscopicity?

Expertise: Yes, "Salt Switching" is a valid strategy.

  • The Problem: HCl and TFA salts are small, charge-dense, and highly hygroscopic.

  • The Fix: Switch to a lipophilic, non-hygroscopic counterion if your synthesis allows.

  • Recommendation: Tosylate (TsOH) or Napsylate salts are often crystalline and non-hygroscopic.

  • Protocol: Neutralize the HCl salt with aqueous base (

    
    ), extract the free amine into DCM, dry (
    
    
    
    ), and treat with 1.0 eq of p-Toluenesulfonic acid monohydrate. Recrystallize the resulting solid.

Detailed Protocols

Protocol A: The "Inert Weighing" Workflow

For highly sensitive reactions where <1% water is tolerated.

Prerequisites: Glovebox or Glove Bag, pre-dried vials.

  • Equilibration: Place the bulk salt container and the destination vials inside the antechamber. Cycle vacuum/nitrogen 3 times.

  • Dispensing: Inside the inert atmosphere, crush any clumps using a glass rod.

  • Weighing:

    • Option 1 (Inside): Use a balance inside the glovebox (ensure anti-static gun is used; dry salts are static-prone).

    • Option 2 (Outside): Tare a vial with a septum cap inside the box. Add approximate amount. Cap tightly. Remove from box and weigh on an analytical balance. Subtract tare weight.

  • Transfer: Dissolve the salt in anhydrous solvent inside the sealed vial (via syringe) before transferring to the reaction vessel.

Protocol B: Bulk Azeotropic Drying (The "Rescue" Method)

Use this when you have >5g of wet material.

StepActionCritical Parameter
1 Dissolution Dissolve salt in minimal MeOH (or EtOH). Ensure complete dissolution.
2 Entrainer Addition Add Toluene (5x volume of MeOH).
3 Evaporation Rotovap at 40-45°C. Water/MeOH/Toluene azeotrope boils ~63°C (atm), lower under vac.
4 Repeat A white solid should precipitate. Add fresh Toluene and evaporate again (x2).
5 Final Dry High vacuum line (<0.5 mmHg) for 16h.
6 Storage Backfill with Argon. Seal with Parafilm. Store in desiccator.

Comparative Data: Counterion Hygroscopicity

The choice of anion dictates the lattice energy and hydration propensity.

CounterionHygroscopicity RiskStabilityHandling Recommendation
Hydrochloride (HCl) High GoodDesiccator mandatory. Weigh quickly.
Trifluoroacetate (TFA) Very High ModerateOften an oil/gum. Hard to crystallize.
Tosylate (TsOH) Low ExcellentBest for long-term storage.
Fumarate Low-Moderate GoodGood alternative if TsOH is too heavy.

Visual Workflows

Figure 1: Decision Tree for Handling Wet Salts

WetSaltHandling Start Start: Salt is Clumpy/Sticky CheckQty Quantity? Start->CheckQty SmallScale < 100 mg CheckQty->SmallScale LargeScale > 100 mg CheckQty->LargeScale InSitu In-situ Drying SmallScale->InSitu Too hard to isolate Azeotrope Azeotropic Drying (Protocol B) LargeScale->Azeotrope Recover solid Dissolve Dissolve in dry solvent (DMSO/DMF) InSitu->Dissolve Vacuum High Vac Chamber (P2O5 trap) Azeotrope->Vacuum MolSieves Add 4Å Mol Sieves Wait 4h Dissolve->MolSieves UseDirect Use Supernatant (Adjust stoichiometry) MolSieves->UseDirect Storage Store under Argon Vacuum->Storage

Caption: Decision matrix for processing hygroscopic salts based on available quantity. Small amounts are best dried in solution to avoid physical loss.

Figure 2: Inert Weighing & Transfer Workflow

InertWeighing Step1 1. Pre-Weigh Vial (Tare Outside) Step2 2. Glovebox Transfer (Add Salt) Step1->Step2 Step3 3. Seal Vial (Septum Cap) Step2->Step3 Step4 4. Weigh Outside (Gross - Tare = Net) Step3->Step4 Step5 5. Solubilize (Inject Solvent) Step4->Step5

Caption: "Tare-Outside-Fill-Inside" method eliminates the need for expensive balances inside the glovebox while maintaining inert conditions.

References

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals (Azeotropic Methods). Retrieved from [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from [Link]

  • Organic Syntheses. (1962). 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride (Handling Hygroscopic Salts). Org. Synth. 1961, 41, 39. Retrieved from [Link]

Sources

Optimization

Resolving steric hindrance in 4,4-difluoropyrrolidine reactions

Technical Support Guide: Resolving Reactivity Barriers in 4,4-Difluoropyrrolidine Reactions Introduction: The "Fluorine Trap" – Diagnostics Is it Sterics or Electronics? Users frequently misdiagnose the poor reactivity o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Resolving Reactivity Barriers in 4,4-Difluoropyrrolidine Reactions

Introduction: The "Fluorine Trap" – Diagnostics

Is it Sterics or Electronics? Users frequently misdiagnose the poor reactivity of 4,4-difluoropyrrolidine as "steric hindrance." While the gem-difluoro group does induce specific ring puckering (the gauche effect), the primary barrier is electronic deactivation .

  • The Mechanism: The two fluorine atoms at the C4 position exert a strong electron-withdrawing inductive effect (

    
    ) on the ring nitrogen.
    
  • The Consequence: This significantly lowers the

    
     of the conjugate acid. While unsubstituted pyrrolidine has a 
    
    
    
    , 4,4-difluoropyrrolidine derivatives often exhibit
    
    
    values in the range of 7.5–8.5 .
  • The Result: The nitrogen lone pair is less available for nucleophilic attack. Standard coupling protocols designed for "normal" secondary amines (e.g., EDC/HOBt, mild reductive amination) will fail because the amine is simply too "cold."

Module 1: Amide Coupling (Acylation)

Core Strategy: Since the nucleophile (amine) is weak, you must increase the reactivity of the electrophile (acid).

Protocol A: The T3P® (Propanephosphonic Acid Anhydride) Method

Best for: Epimerization-prone chiral acids and weak amines.

Why it works: T3P generates a highly reactive mixed anhydride in situ. Unlike HATU, it does not rely on the formation of an active ester that requires a good nucleophile to break down.

ParameterRecommendationCausality
Reagent T3P (50% in EtOAc or DMF)Drives equilibrium forward; water-soluble byproducts simplify workup.
Base Pyridine (3–5 equiv)Acts as both solvent/co-solvent and base; suppresses racemization better than DIPEA.
Solvent EtOAc, Me-THF, or DMFT3P is supplied in EtOAc; compatible with green solvents.
Temp 0 °C

RT (can heat to 50 °C)
Start cold to minimize side reactions; heat is often required for difluoropyrrolidines.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and 4,4-difluoropyrrolidine (1.1 equiv) in EtOAc (or DMF for solubility).

  • Add Pyridine (3.0 equiv). Cool to 0 °C.

  • Add T3P (1.5–2.0 equiv, 50% w/w solution) dropwise.

  • Allow to warm to RT. Monitor by LCMS.

  • Troubleshooting: If conversion <50% after 4h, heat to 45–50 °C.

Protocol B: The HATU/HOAt High-Power System

Best for: Non-chiral acids or when T3P is unavailable.

Critical Adjustment: Standard HATU protocols often fail because the intermediate active ester hydrolyzes before the weak amine attacks.

  • Fix: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the amine attack by up to 10-fold.

  • Base: Use DIPEA or NMM (N-methylmorpholine).[1] Ensure pH > 8 (wet pH paper check is mandatory).

Module 2: N-Arylation (C-N Bond Formation)

Decision Matrix:

  • Electron-Deficient Aryl Halide (e.g., Chloropyrimidine, Nitrobenzene): Use S

    
    Ar .
    
  • Electron-Rich/Neutral Aryl Halide: Use Buchwald-Hartwig .

Workflow 1: S Ar (Nucleophilic Aromatic Substitution)

The reduced nucleophilicity of 4,4-difluoropyrrolidine requires polar aprotic solvents to "naked" the amine.

  • Solvent: DMSO or NMP (Critical: Do not use THF/DCM).

  • Base: DIPEA (3 equiv) or K

    
    CO
    
    
    
    .
  • Temperature: 80–120 °C.

  • Tip: If the reaction stalls, add KF (Potassium Fluoride) . The small fluoride ion can assist in stabilizing the Meisenheimer complex or acting as a base.

Workflow 2: Buchwald-Hartwig Coupling

Standard ligands (TPP, BINAP) often fail. You need ligands designed for secondary amines that facilitate the reductive elimination of electron-poor nitrogens.

Ligand Selection Guide:

Ligand Application Notes
RuPhos Primary Choice The gold standard for secondary amines. Bulky steric bulk promotes reductive elimination.
BrettPhos Secondary Choice Excellent for primary amines, but also works for difficult secondary amines.

| XPhos | Alternative | Good general-purpose ligand for aryl chlorides. |

Recommended Conditions:

  • Catalyst: Pd

    
    (dba)
    
    
    
    or [Pd(allyl)Cl]
    
    
    .
  • Base: NaO

    
    Bu  (Sodium tert-butoxide). The strong base is necessary to deprotonate the amine (forming the more nucleophilic amide anion) before it binds to Palladium.
    
  • Solvent: Toluene or Dioxane (anhydrous).

Module 3: Reductive Amination

The Problem: 4,4-difluoropyrrolidine does not readily form imines with ketones/aldehydes because the lone pair is not nucleophilic enough to attack the carbonyl carbon efficiently.

The Solution: Titanium(IV) Isopropoxide Protocol Ti(O


Pr)

acts as a strong Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).

Protocol:

  • Imine Formation (The "Push"):

    • Mix Ketone/Aldehyde (1.0 equiv) and 4,4-difluoropyrrolidine (1.2 equiv) in neat Ti(O

      
      Pr)
      
      
      
      (2.0 equiv) or in minimal THF.
    • Stir at RT for 4–12 hours. (The solution often becomes viscous).

  • Reduction:

    • Dilute with dry MeOH or EtOH.

    • Add NaBH

      
        (1.5 equiv) carefully (exothermic!).
      
    • Note: Do not use NaBH(OAc)

      
       in the first step; it is too weak for this specific difficult amine.
      

Visual Troubleshooting Guides

Figure 1: Reaction Decision Tree

G cluster_amide Amide Bond Formation cluster_cn C-N Bond Formation cluster_redam Reductive Amination Start Start: Coupling 4,4-Difluoropyrrolidine ReactionType Identify Reaction Class Start->ReactionType Amide Acylation (Acid + Amine) ReactionType->Amide CN N-Arylation (Ar-X + Amine) ReactionType->CN RedAm Ketone/Aldehyde + Amine ReactionType->RedAm CheckChiral Is Acid Chiral/Epimerizable? Amide->CheckChiral T3P Protocol A: T3P + Pyridine (Prevents Racemization) CheckChiral->T3P Yes HATU Protocol B: HATU + HOAt + DIPEA (Max Power) CheckChiral->HATU No ElecCheck Is Ar-X Electron Deficient? CN->ElecCheck SnAr SnAr: DMSO, 100°C, DIPEA ElecCheck->SnAr Yes (e.g., Pyrimidine) Buchwald Buchwald: Pd(RuPhos), NaOtBu ElecCheck->Buchwald No (e.g., Phenyl) TiMethod Titanium Method: 1. Ti(OiPr)4 (Neat) 2. NaBH4 RedAm->TiMethod

Caption: Decision matrix for selecting the optimal coupling protocol based on electrophile type.

FAQ & Troubleshooting

Q: I am using HATU and seeing <10% conversion. What is wrong? A: The active ester formed by HATU is hydrolyzing or decomposing before your amine can attack.

  • Fix 1: Pre-stir the Acid + HATU + Base for only 2–3 minutes, then immediately add the amine.

  • Fix 2: Switch to HOAt (or add HOAt as an additive).

  • Fix 3: Check your base.[2] If you are using TEA, switch to DIPEA. If using DIPEA, ensure you have 3 equivalents.

Q: In reductive amination, I see the starting ketone remaining unchanged. A: Imine formation is not happening. Standard conditions (AcOH/MeOH) are insufficient. You must use Ti(O


Pr)

to force water removal and coordinate the carbonyl.

Q: Can I use PyBOP? A: PyBOP is generally slower than HATU and generates phosphine oxide byproducts that are hard to remove.[2] For 4,4-difluoropyrrolidine, T3P is superior due to ease of workup and higher effective molarity of the anhydride intermediate.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5]

  • Melnykov, K. P., et al. (2018). "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal,[6] 24. (Confirming pKa trends).

Sources

Troubleshooting

Stability of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine in aqueous solution

Technical Support Center: Stability & Handling Guide Subject: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine in Aqueous Solution Document ID: TS-FPYR-004 | Version: 2.1[1] Introduction: The Chemical Context Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Subject: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine in Aqueous Solution Document ID: TS-FPYR-004 | Version: 2.1[1]

Introduction: The Chemical Context

Welcome to the Technical Support Center. You are likely working with (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine , a specialized chiral building block often used in fragment-based drug discovery (FBDD) or as a ligand in asymmetric synthesis.[1]

To troubleshoot stability effectively, you must understand the molecule’s "Dual-Personality":

  • The Fluorine Effect: The 4,4-difluoro substitution is an electron-withdrawing group (EWG).[1] Through the inductive effect (-I), it significantly lowers the basicity of the pyrrolidine nitrogen compared to non-fluorinated analogs.

  • The Reactive Handle: The exocyclic primary amine (aminomethyl group) remains highly nucleophilic and basic. This is your primary vector for instability in aqueous media.

Module 1: Critical Stability Vectors (Troubleshooting)

This section addresses the most common issues users report, organized by symptom.

Issue 1: "Ghost" Peaks in LCMS (+44 Da)

Symptom: You observe a secondary peak in your LCMS trace with a mass of


.
Root Cause: Carbamate Formation. 
In neutral or basic aqueous solutions, the primary amine reacts with dissolved atmospheric 

to form a carbamic acid/carbamate species.[2] This is a reversible equilibrium, often mistaken for an impurity.

Reaction:



Troubleshooting Protocol:

  • Immediate Fix: Acidify your sample. The carbamate is unstable at low pH. Add 0.1% Formic Acid or TFA to your sample vial. If the peak disappears, it was a carbamate artifact.

  • Prevention: Degas aqueous buffers and keep the solution pH < 7.0.

Issue 2: Yellowing of Solution

Symptom: The clear aqueous solution turns pale yellow over 24-48 hours.[1] Root Cause: Oxidative Degradation (N-Oxide formation). While the difluoro group stabilizes the ring, the primary amine is susceptible to oxidation by dissolved oxygen, forming hydroxylamines or imines, which oligomerize to form colored compounds.

Troubleshooting Protocol:

  • Storage: Store aqueous stocks at -20°C or -80°C.

  • Additive: Use 1-2 mM DTT or TCEP if the downstream application permits (e.g., biological assays) to maintain a reducing environment.[1]

Issue 3: Fluorine NMR Shifts / Extra Peaks

Symptom:


 NMR shows minor satellite peaks or broadening.
Root Cause: Conformational Isomerism. 
The 4,4-difluoro substitution creates a "pucker" in the pyrrolidine ring. In water, the molecule rapidly interconverts between envelope conformations. This is not degradation but a physical property. However, if you see free fluoride (

) at -120 ppm, this indicates HF elimination , which only occurs under extreme basicity (pH > 12) or high thermal stress.[1]

Module 2: Stability Data Matrix

Use this table to determine valid experimental conditions.

ParameterConditionStability RatingNotes
pH pH < 4.0High Both amines protonated.[1] Electrostatic repulsion prevents aggregation.
pH pH 7.0 - 8.0Moderate Risk of carbamate formation (CO2).[1] Keep sealed.
pH pH > 10.0Low Free base form. High risk of oxidation and dimerization.
Temperature 25°C (RT)< 24 Hours Use immediately.[1] Do not store.
Temperature 4°C1 Week Stable if pH < 6.[1]
Temperature -20°C6 Months Recommended storage (aliquoted).[1][3]
Light AmbientModerate No specific chromophore, but UV (<250nm) can cleave C-F bonds.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of the molecule in water.

StabilityPathways Native (S)-2-Aminomethyl-4,4-difluoro -1-methylpyrrolidine (Active Species) Protonated Di-Protonated Salt (Most Stable Form) Native->Protonated  pH < 6.0   Carbamate Carbamate Adduct (+44 Da Artifact) Native->Carbamate  +CO2 (aq)   Oxide N-Oxide / Imine (Yellow Degradant) Native->Oxide  O2, Time, Light   Protonated->Native  pH > 8.0   Carbamate->Native  Acidification  

Figure 1: Chemical fate map.[1] Green represents the stable storage state; Yellow represents the reversible CO2 artifact; Red represents irreversible oxidation.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (10 mM)

Rationale: To maximize shelf-life, we force the molecule into its protonated salt form, shielding the nitrogen lone pairs from oxidation and CO2 attack.[1]

  • Weighing: Weigh the hydrochloride salt form if available (hygroscopic—work quickly). If using the free base oil, weigh into a tared vial under nitrogen.

  • Solvent Choice:

    • Preferred: 10 mM HCl in water (pH ~2).

    • Alternative: DMSO (anhydrous). Note: DMSO stocks freeze at -20°C; repeated freeze-thaw cycles introduce moisture.[1]

  • Dissolution: Vortex for 30 seconds.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL).

  • Storage: Flash freeze in liquid nitrogen and store at -80°C.

SOP-02: LCMS Sample Preparation

Rationale: To eliminate "ghost" peaks during analysis.

  • Dilute stock with 0.1% Formic Acid in Water/Acetonitrile .

  • Do not use Ammonium Bicarbonate or neutral buffers, as these promote carbamate artifacts.

  • Inject immediately.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental anomalies.

Troubleshooting Start Start: Observation Q1 Extra Peak (+44 Da)? Start->Q1 Q2 Solution Yellow? Q1->Q2 No Action1 Acidify Sample (Remove CO2) Q1->Action1 Yes Q3 Precipitation? Q2->Q3 No Action2 Check Age/Storage (Oxidation) Q2->Action2 Yes Action3 Check pH (Isoelectric Point) Q3->Action3 Yes

Figure 2: Diagnostic workflow for common stability issues.

References

  • Sigma-Aldrich. (S)-(+)-2-(Aminomethyl)pyrrolidine Product Specification & Handling. Retrieved from [1]

  • TCI Chemicals. Fluorinated Building Blocks: Handling and Stability. Retrieved from [1]

  • ResearchGate. Carbamate Formation in Aqueous Amine Systems: NMR and LCMS Artifacts. Retrieved from

  • Enamine. Synthesis and Stability of Fluorinated Pyrrolidines. Retrieved from [1]

  • O'Hagan, D.Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H and 13C NMR Interpretation of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

This guide provides an in-depth technical comparison of the NMR interpretation for (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine versus its non-fluorinated analog, (S)-2-Aminomethyl-1-methylpyrrolidine . Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the NMR interpretation for (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine versus its non-fluorinated analog, (S)-2-Aminomethyl-1-methylpyrrolidine .

Executive Summary: The Fluorine Advantage

In drug discovery, the pyrrolidine scaffold is a privileged structure. The introduction of a gem-difluoro group at the C4 position is not merely a structural modification; it is a functional upgrade. It lowers the pKa of the amine, alters lipophilicity (


), and, crucially, locks the ring conformation via the gauche effect.

This guide compares the spectral "performance" of the Target (Difluoro) against the Standard (Non-fluorinated) . The presence of fluorine atoms transforms the NMR interpretation from a simple assignment task into a powerful tool for conformational analysis.

Feature(S)-2-Aminomethyl-1-methylpyrrolidine (Standard)(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (Target)
Spectral Complexity Moderate (Standard couplings)High (H-F and C-F couplings)
Diagnostic Signals H-2 MethineC-4 Triplet (

Hz)
Conformational Bias Flexible (Envelope equilibrium)Rigid (Endo/Exo pucker bias)
Key Application Basic building blockConformational probe & metabolic stability

Structural Logic & Signaling Pathways

The interpretation of the NMR data relies on understanding the electronic environment created by the fluorine atoms. The electronegativity of fluorine induces significant deshielding and scalar coupling patterns (


-coupling) that are absent in the standard alternative.
Visualization: Structural Connectivity & Coupling Logic

NMR_Logic Molecule (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine F_Atoms C4-Difluoro Group (Electron Withdrawing) Molecule->F_Atoms Contains H_NMR 1H NMR Spectrum Complex Multiplets F_Atoms->H_NMR Deshields H3/H5 Induces J(H-F) C_NMR 13C NMR Spectrum Triplet Splitting F_Atoms->C_NMR Splits C3, C4, C5 Large J(C-F) Conformation Ring Pucker (C4-endo vs C4-exo) F_Atoms->Conformation Gauche Effect Conformation->H_NMR Defines 3J(H-H)

Caption: Logical flow of how the difluoro-substitution propagates electronic and steric effects into the NMR observables.

Experimental Protocols

To ensure reproducible data, the following protocol is recommended. The high polarity of the aminomethyl group often necessitates polar deuterated solvents.

Standard Acquisition Workflow
  • Solvent Selection :

    • CDCl3 : Good for free base, but amine protons may be broad/invisible.

    • DMSO-d6 : Recommended. Sharpens exchangeable protons (NH2) and resolves polar conformers.

    • D2O : Useful for Hydrochloride salts, but exchangeable protons (NH/OH) will disappear.

  • Sample Preparation : Dissolve 10-15 mg of the compound in 0.6 mL of solvent. Filter if necessary to remove inorganic salts (common in HCl salt forms).

  • Instrument Parameters :

    • 1H : Minimum 400 MHz.[1][2] Spectral width -2 to 14 ppm. d1 (relaxation delay) = 2.0s.

    • 13C : Minimum 100 MHz (on 400 MHz instrument). Decoupling: Proton-decoupled (CPD). d1 = 3.0s (fluorinated carbons relax slowly).

    • 19F : Essential for purity check. Spectral width -100 to -250 ppm.

1H NMR Interpretation: The Performance Comparison

The introduction of fluorine dramatically changes the proton landscape. In the non-fluorinated standard, the ring protons (H3, H4, H5) appear as standard multiplets. In the difluoro target, H4 is absent, and H3/H5 become complex due to


 coupling.
Comparative Data Table (in DMSO-d6)
PositionProton TypeNon-Fluorinated Standard (

ppm)
Difluoro Target (

ppm)
Coupling Pattern (Target)
N-CH3 Singlet2.252.35 - 2.45 Singlet (Broadened by long-range F coupling)
H-2 Methine (Chiral)2.10 - 2.202.80 - 3.10 Multiplet (Deshielded by inductive effect)
H-3a/b Methylene1.40 - 1.802.20 - 2.60 Complex m (Couples to F4a/F4b + H2)
H-4 Methylene/CF21.60 - 1.70ABSENT Replaced by Fluorine
H-5a/b Methylene2.00 - 2.902.90 - 3.40 Multiplet (Strongly deshielded by adjacent F)
CH2-NH2 Exocyclic2.40 - 2.602.60 - 2.80 Doublet of doublets or Multiplet
Critical Interpretation Notes
  • Diastereotopic Protons : The chiral center at C-2 makes the two fluorine atoms at C-4 diastereotopic (non-equivalent).[3] Consequently, the protons at C-3 and C-5 are also diastereotopic.

  • Virtual Coupling : You will observe "false" triplets or higher-order multiplets for H-3 and H-5 due to the overlap of

    
     (geminal) and 
    
    
    
    (vicinal, approx 10-20 Hz).
  • Verification : To confirm the H-3/H-5 assignment, a 1H-19F HOESY or 1H-1H COSY is mandatory. The standard 1D spectrum is often too overlapped for definitive assignment without 2D support.

13C NMR Interpretation: The Definitive Fingerprint

Carbon-13 NMR provides the most conclusive proof of the structure due to the characteristic Carbon-Fluorine coupling constants.

Comparative Data Table
CarbonTypeNon-Fluorinated Standard (

ppm)
Difluoro Target (

ppm)
Splitting Pattern (

Hz)
C-4 Quaternary (CF2)~24.0125.0 - 130.0 Triplet (

Hz)
C-3 Methylene~28.038.0 - 42.0 Triplet (

Hz)
C-5 Methylene~56.060.0 - 65.0 Triplet (

Hz)
C-2 Methine (Chiral)~65.062.0 - 66.0 Doublet of Doublets or broad Triplet (

Hz)
N-CH3 Methyl~41.040.0 - 42.0 Singlet (Remote from F)
Exo-CH2 Methylene~45.043.0 - 45.0 Singlet (Remote from F)
Interpretation Mechanism[1][4][5][6]
  • The C-4 Triplet : This is the diagnostic anchor. It appears in the aromatic region (~128 ppm) but is clearly aliphatic in nature. The massive coupling (~245 Hz) splits it into a wide triplet (1:2:1 intensity).

  • The "Ghost" Triplets : C-3 and C-5 appear as triplets not because they are CH2 groups (decoupling removes H-splitting), but because they sit between two fluorine atoms (

    
    ).
    
  • Intensity Loss : Note that the C-4 signal will have significantly lower intensity than the N-Me signal due to the lack of NOE enhancement (no attached protons) and splitting of signal energy into the triplet.

Advanced Performance: Conformational Analysis

The true value of the (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine lies in its ability to report on conformation.

  • Pucker Preference : The 4,4-difluoro substitution generally biases the pyrrolidine ring toward the C4-endo (or C4-exo depending on N-substituents) conformation to maximize the gauche effect between the C-F bonds and the adjacent C-N / C-C bonds.

  • 19F NMR Utility : The 19F spectrum will show two distinct signals (AB system) if the ring is rigid. The difference in chemical shift (

    
    ) and the geminal coupling constant (
    
    
    
    Hz) can be used to calculate the exact ring pucker angles, a technique not possible with the non-fluorinated analog.
Workflow Visualization: Spectral Assignment

Workflow Start Start: Crude Sample Solvent Dissolve in DMSO-d6 (Prevents exchange broadening) Start->Solvent Acquire_1H Acquire 1H NMR Look for N-Me Singlet Solvent->Acquire_1H Check_F Check 3-4 ppm Region Complex Multiplets? Acquire_1H->Check_F Acquire_13C Acquire 13C NMR Look for ~128 ppm Triplet Check_F->Acquire_13C If Yes Confirm Confirm Structure Presence of J(C-F) triplets Acquire_13C->Confirm

Caption: Step-by-step decision tree for confirming the identity of the fluorinated pyrrolidine.

References

  • Linclau, B., et al. (2018). "Minimising conformational bias in fluoroprolines through vicinal difluorination." Chemical Communications.[4] Available at: [Link]

  • Raines, R. T., et al. (2016). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Raines Lab Publications. Available at: [Link]

  • Verteces . (2024). "4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation." PubMed.[5] Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,4-Difluoropyrrolidine Derivatives

Introduction: The Rising Importance of Fluorinated Heterocycles In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. The 4,4-difluoropyrrolidine m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Importance of Fluorinated Heterocycles

In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. The 4,4-difluoropyrrolidine moiety, in particular, has emerged as a valuable scaffold. The gem-difluoro group acts as a bioisostere for a carbonyl or ether oxygen, enhances metabolic stability by blocking a potential site of oxidation, and modulates the pKa of the pyrrolidine nitrogen, thereby influencing binding affinity and pharmacokinetic properties.

Understanding the structural integrity and metabolic fate of these compounds is critical, and mass spectrometry (MS) is the analytical tool of choice for this purpose. However, the fragmentation behavior of these fluorinated heterocycles is not trivial and differs significantly from their non-fluorinated counterparts. This guide provides an in-depth comparison of the expected fragmentation patterns of N-substituted 4,4-difluoropyrrolidine derivatives under common ionization techniques, offering predictive insights for researchers in pharmaceutical and chemical analysis.

Pillar 1: The Influence of the Gem-Difluoro Group

The two fluorine atoms at the C4 position are the dominant influence on fragmentation. Their powerful electron-withdrawing inductive effect (-I) creates a dipole, polarizes adjacent C-C bonds, and destabilizes any potential carbocation development at C4. This has two major consequences:

  • Favored α-Cleavage at the Nitrogen: The positive charge on the ionized molecule, whether it's a radical cation in Electron Ionization (EI-MS) or a protonated molecule in Electrospray Ionization (ESI-MS), will preferentially reside on the nitrogen atom. This makes the C2-C3 and C5-C4 bonds susceptible to cleavage.

  • Inhibition of Fragmentation near C4: Fragmentation pathways that would involve cleavage of the C3-C4 or C4-C5 bonds to form a positive charge at C4 are energetically unfavorable.

Pillar 2: Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization technique fundamentally dictates the fragmentation pathways. We will compare the harsh, radical-driven fragmentation of Electron Ionization (EI), typically coupled with Gas Chromatography (GC), with the controlled, even-electron fragmentation from Collision-Induced Dissociation (CID) of protonated molecules generated by Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC). While GC-MS can be challenging for reactive fluorine compounds which may degrade the column, understanding EI patterns is crucial for the analysis of any volatile derivatives[1].

A. Electron Ionization (EI) Fragmentation: A Radical-Driven Cascade

In EI, a high-energy electron ejects an electron from the molecule, typically from the nitrogen lone pair, forming a molecular ion (M•+). The fragmentation is driven by the high internal energy of this radical cation.

For a generic N-alkyl-4,4-difluoropyrrolidine , the primary fragmentation event is α-cleavage, the homolytic cleavage of a C-C bond adjacent to the nitrogen. This leads to the formation of a resonance-stabilized iminium ion, which is often the base peak in the spectrum.

Proposed EI Fragmentation Pathway for N-Alkyl-4,4-Difluoropyrrolidine

G M [M]•+ F1 m/z = [M-R]• Iminium Ion (Base Peak) M->F1 α-Cleavage (- •R) F2 Loss of C2H2F2 M->F2 Retro [2+2] Cycloaddition F3 [F1 - C2H4]•+ F1->F3 Loss of ethylene

Caption: Key EI fragmentation routes for an N-alkyl-4,4-difluoropyrrolidine.

Key EI Fragments Explained:

Process Description Typical Neutral Loss Significance
α-Cleavage The most favorable pathway. Cleavage of the N-alkyl bond (C-R) results in a stable cyclic iminium ion. This is typically the base peak .•R (Alkyl radical)Confirms the pyrrolidine core and identifies the mass of the N-substituent.
Ring Cleavage A retro [2+2] cycloaddition can lead to the elimination of difluoroethene. This is a characteristic fragmentation for gem-difluoro compounds.C₂H₂F₂Diagnostic for the 4,4-difluoro substitution pattern.
Secondary Fragmentation The primary iminium ion can undergo further fragmentation, such as the loss of ethylene, to yield smaller, stable ions.C₂H₄Provides additional structural confirmation.
B. Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID): A Controlled Fragmentation

ESI is a soft ionization technique that generates protonated molecules, [M+H]⁺, with minimal initial fragmentation[2][3][4]. Subsequent fragmentation is induced in a controlled manner via CID (MS/MS), providing targeted structural information. The pathways are driven by the stable, even-electron protonated nitrogen.

Let's compare two common derivatives: N-Boc-4,4-difluoropyrrolidine and N-benzyl-4,4-difluoropyrrolidine .

Proposed ESI-CID Pathway for N-Boc-4,4-Difluoropyrrolidine

G cluster_boc Boc Group Losses MH [M+H]+ F1 [M+H - C4H8]+ MH->F1 Loss of isobutylene (-56 Da) F2 [M+H - C5H8O2]+ MH->F2 Loss of Boc group (-100 Da) F3 Pyrrolidinium Ion [M+H - 100] MH->F3 Loss of Boc group (alternative) F1->F2 Loss of CO2 (-44 Da)

Caption: Characteristic losses from the N-Boc protecting group under ESI-CID.

Proposed ESI-CID Pathway for N-Benzyl-4,4-Difluoropyrrolidine

G MH [M+H]+ F1 Tropylium Ion m/z 91 MH->F1 Cleavage of C-N bond F2 [M+H - C7H7]+ MH->F2 Cleavage of C-N bond F3 [M+H - HF]+ MH->F3 Loss of HF (-20 Da)

Caption: Competing fragmentation pathways for an N-benzyl derivative.

Comparative ESI-CID Data Summary:

Derivative Parent Ion [M+H]⁺ Primary Fragment Ion(s) Neutral Loss Mechanistic Interpretation
N-Boc-4,4-difluoropyrrolidine m/z 206.1m/z 150.156 (C₄H₈)The most common pathway for Boc-protected amines: loss of isobutylene.
m/z 106.1100 (C₅H₈O₂)Complete loss of the Boc group as isobutylene and CO₂.
N-Benzyl-4,4-difluoropyrrolidine m/z 196.1m/z 91.185 (C₄H₆F₂N)Formation of the highly stable tropylium ion (C₇H₇⁺). Often the base peak.
m/z 176.120 (HF)Loss of hydrogen fluoride, a common pathway for fluorinated compounds, though often less favored than major structural cleavages.

This comparison clearly shows that the fragmentation is overwhelmingly directed by the N-substituent in ESI-MS/MS. For labile groups like Boc, fragmentation occurs within the substituent. For stable groups like benzyl, the weakest bond—in this case, the benzylic C-N bond—cleaves to produce other stable ions.

Pillar 3: Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating starting point for developing an LC-MS/MS method for the analysis of 4,4-difluoropyrrolidine derivatives.

Objective: To achieve chromatographic separation and obtain high-quality MS/MS spectra for structural confirmation.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the derivative in methanol or acetonitrile.
  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/ACN + 0.1% Formic Acid). Formic acid is crucial for promoting efficient protonation in positive ion mode[5].

2. Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and re-equilibrate.
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) System (Triple Quadrupole or Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Source Temperature: 120 - 150 °C.
  • Desolvation Gas (N₂): Flow rate and temperature to be optimized for the specific instrument (e.g., 800 L/hr, 350-450 °C).
  • MS1 Scan: Scan a wide range (e.g., m/z 50-500) to find the [M+H]⁺ ion.
  • MS2 (Product Ion Scan):
  • Select the [M+H]⁺ ion as the precursor.
  • Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV) to observe the full spectrum of fragment ions. This ensures both low-energy (e.g., Boc loss) and high-energy (e.g., ring cleavage) fragments are observed.

LC-MS/MS Workflow Diagram

G cluster_lc LC Separation cluster_ms MS Detection Sample Sample Injection Column C18 Column Sample->Column Gradient Elution ESI ESI Source ([M+H]+) Column->ESI MS1 MS1 Analyzer (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analyzer (Fragment Detection) CID->MS2

Caption: General workflow for analyzing derivatives by LC-MS/MS.

Conclusion and Outlook

The mass spectral fragmentation of 4,4-difluoropyrrolidine derivatives is a predictable process governed by the interplay between the foundational pyrrolidine ring structure, the powerful inductive effects of the gem-difluoro group, and the nature of the N-substituent.

  • Under EI-MS , expect fragmentation to be initiated by α-cleavage at the nitrogen, leading to a stable iminium ion as the base peak.

  • Under ESI-MS/MS , fragmentation is almost entirely directed by the N-substituent. Labile protecting groups (like N-Boc) will fragment first, while stable substituents (like N-benzyl) will cleave at the weakest connecting bond to form other stable, well-known ions like the tropylium cation.

By understanding these principles, researchers can confidently identify novel 4,4-difluoropyrrolidine derivatives, characterize their structure, and gain crucial insights into their metabolic stability and fate.

References

  • ResearchGate Discussion on GC-MS analysis of F-compounds. (2014). Available at: [Link]

  • Ceraulo, L., et al. (2019). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

  • Staub, M., et al. (2020). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • Murphy, C. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Chen, S., et al. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. Molecules. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Roy, R. (2013). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

Sources

Validation

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Methylpyrrolidines

[1] Executive Summary & Strategic Rationale In medicinal chemistry, the pyrrolidine ring is a ubiquitous scaffold, yet it frequently suffers from poor metabolic stability due to rapid oxidative clearance by Cytochrome P4...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

In medicinal chemistry, the pyrrolidine ring is a ubiquitous scaffold, yet it frequently suffers from poor metabolic stability due to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. The introduction of a methyl group (methylpyrrolidine) creates a specific metabolic liability: a tertiary C-H bond that is electronically activated and sterically accessible for hydroxylation.[1]

This guide compares non-fluorinated methylpyrrolidines (specifically 3-methylpyrrolidine) with their fluorinated analogs (e.g., 3-fluoro-3-methylpyrrolidine).[2] The strategic incorporation of fluorine is not merely a steric block but a profound electronic modulation that enhances metabolic stability through three distinct mechanisms:

  • Bond Dissociation Energy (BDE): Replacing a labile C-H bond with a robust C-F bond.[1][2]

  • pKa Modulation: Lowering the basicity of the pyrrolidine nitrogen to reduce lysosomal trapping and CYP binding affinity.[1]

  • Lipophilicity Tuning: Modulating LogD to optimize intrinsic clearance (

    
    ).
    

Mechanistic Deep Dive: The "Fluorine Effect"[3]

To understand the stability gains, we must analyze the metabolic "soft spot" of the methylpyrrolidine scaffold.[1]

The Metabolic Liability of Methylpyrrolidines

In 3-methylpyrrolidine, the carbon at position 3 is tertiary. Tertiary C-H bonds have lower Bond Dissociation Energies (~96 kcal/mol) compared to secondary (~98 kcal/mol) or primary (~101 kcal/mol) C-H bonds.[1][2] This makes the C-3 position a "soft spot" for Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species (


) of CYP450 enzymes.

Metabolic Pathway (Non-Fluorinated):

  • Hydroxylation: CYP450 abstracts the H-atom at C-3, followed by hydroxyl rebound to form 3-hydroxy-3-methylpyrrolidine.[2]

  • Ring Opening (Alpha-Oxidation): Alternatively, oxidation at the

    
    -carbons (C-2 or C-5) leads to iminium ion formation and subsequent ring opening to amino-aldehydes.[2]
    
The Fluorine Blockade

Replacing the C-3 hydrogen with fluorine (3-fluoro-3-methylpyrrolidine) eliminates the tertiary C-H soft spot.[2] The C-F bond is the strongest single bond to carbon (~110 kcal/mol) and is inert to CYP-mediated oxidation.[1]

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density from the ring, destabilizing the formation of radical cations at the nitrogen and reducing the rate of

    
    -oxidation at C-2/C-5.
    
  • Basicity Reduction: Fluorine at the

    
    -position (C-3) lowers the pKa of the pyrrolidine nitrogen by 1–2 log units (inductive effect).[1] This reduces the fraction of cationic drug at physiological pH, which can decrease affinity for the negatively charged binding pockets of certain CYP isoforms (e.g., CYP2D6).
    

Visualization of Metabolic Pathways[1]

The following diagram illustrates the metabolic fate of 3-methylpyrrolidine versus the blockade effect in 3-fluoro-3-methylpyrrolidine.

MetabolicPathway cluster_0 Non-Fluorinated (Labile) cluster_1 Fluorinated (Stable) Start_H 3-Methylpyrrolidine (Tertiary C-H at C3) CYP CYP450 (Fe=O) Start_H->CYP Substrate Binding Intermediate_H Radical Intermediate (C3 Radical) Product_H 3-Hydroxy-3-methylpyrrolidine (Polar Metabolite) Intermediate_H->Product_H OH Rebound RingOpen Ring Opening (Alpha-Oxidation) Intermediate_H->RingOpen Alternative Pathway Start_F 3-Fluoro-3-methylpyrrolidine (C-F at C3) Start_F->CYP Reduced Affinity (Lower pKa) Block Metabolic Blockade (Inert C-F Bond) Stable Intact Parent Compound (High Stability) Block->Stable No Reaction CYP->Intermediate_H H-Atom Abstraction (Low BDE) CYP->Block Oxidation Attempt

Figure 1: Comparative metabolic pathways showing the blockade of C-3 hydroxylation by fluorine substitution.[2]

Comparative Data Analysis

The following table summarizes the physicochemical and metabolic differences. Data is synthesized from structure-activity relationship (SAR) trends in fluorinated pyrrolidines (e.g., PF-00734200 derivatives).[2]

Feature3-Methylpyrrolidine (Non-Fluorinated)3-Fluoro-3-methylpyrrolidine (Fluorinated)Impact on Drug Design
Metabolic Soft Spot Tertiary C-H (C-3)Blocked (C-F)High Stability: Prevents primary metabolic clearance route.[2]
C-H BDE (kcal/mol) ~96 (Tertiary)~110 (C-F Bond)Resistance: C-F bond is metabolically inert.[1][2]
pKa (Pyrrolidine N) ~9.5 - 10.5~8.0 - 9.0Permeability: Lower pKa improves passive permeability and reduces lysosomal trapping.[1][2]
Lipophilicity (LogD) ModerateSlightly Lower / SimilarClearance: Fluorine decreases lipophilicity compared to H, potentially lowering non-specific binding.[1][2]
Intrinsic Clearance (

)
High (Rapid turnover)Low to Moderate Half-life: Significantly extended

in microsomes.[2]
Major Metabolite 3-Hydroxylated analogN-oxide or UnchangedSafety: Avoids formation of potentially reactive ring-opened aldehydes.[1][2]

Key Insight: While fluorination at C-3 blocks direct oxidation, researchers must monitor for "Metabolic Switching" .[1][2] With the primary soft spot blocked, CYPs may shift attack to the


-carbons (C-2/C-5) or other parts of the molecule.

Experimental Protocol: Microsomal Stability Assay

To validate the stability improvements, a rigorous intrinsic clearance (


) assay using Human Liver Microsomes (HLM) is required.[2]
Objective

Determine the in vitro


 and 

of fluorinated vs. non-fluorinated analogs.[1]
Materials
  • Test Compounds: 3-methylpyrrolidine analog and 3-fluoro-3-methylpyrrolidine analog (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1][2]

  • Cofactor: NADPH Regenerating System (solution A and B).[1][2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[2]

Workflow Diagram

AssayWorkflow cluster_sampling 3. Sampling (Time Points) Step1 1. Pre-Incubation Mix Microsomes + Buffer + Test Compound (1 µM) 37°C for 5 min Step2 2. Initiation Add NADPH Regenerating System Start Timer Step1->Step2 T0 T = 0 min Step2->T0 T15 T = 15 min Step2->T15 T30 T = 30 min Step2->T30 T60 T = 60 min Step2->T60 Step4 4. Quenching Transfer to Ice-Cold ACN + Internal Standard Precipitate Proteins T0->Step4 T15->Step4 T30->Step4 T60->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS of Supernatant Measure Parent Depletion Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Protocol Steps
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer containing 0.5 mg/mL microsomes. (Low concentration ensures first-order kinetics).[1][2]

  • Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH to initiate the reaction.[1][2] Include a "No NADPH" control to check for chemical instability.

  • Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge at 3,000 x g for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    
    [2]

Conclusion

The transition from 3-methylpyrrolidine to 3-fluoro-3-methylpyrrolidine represents a high-value bioisosteric replacement.[2] By substituting a metabolically labile tertiary C-H bond with a robust C-F bond, researchers can significantly extend metabolic half-life.[2] Furthermore, the accompanying reduction in amine basicity (pKa lowering) often improves the overall DMPK profile by reducing non-specific binding and lysosomal accumulation. This modification is a validated strategy in the optimization of pyrrolidine-based therapeutics, such as DPP-IV inhibitors.

References

  • Altman, R. A., et al. (2026).[1][2][3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv/J. Med.[1] Chem. Link[1][2]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2]

  • Edmondson, S. D., et al. (2012).[1][2] Metabolism, Excretion, and Pharmacokinetics of PF-00734200, a Dipeptidyl Peptidase IV Inhibitor. Drug Metabolism and Disposition.[1][2][4][5][6][7][8][9][10] Link

  • BenchChem Technical Support. (2025). Microsomal Stability Assay Protocol and Fluorine Substitution Effects. Link[2]

  • Hagmann, W. K. (2008).[1][2] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[2]

Sources

Comparative

HPLC Method Development Guide: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Purity

Executive Summary & Strategic Analysis Target Molecule: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Chemical Class: Fluorinated Aliphatic Diamine Critical Analytical Challenges: Lack of Chromophore: The molecule l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine Chemical Class: Fluorinated Aliphatic Diamine Critical Analytical Challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system (aromatic ring), rendering standard UV detection (>220 nm) ineffective.
    
  • High Basicity: Contains two basic nitrogen centers (primary amine on the methyl group; tertiary amine in the pyrrolidine ring). Predicted pKa values are >9.0, leading to severe peak tailing on standard C18 columns due to silanol interactions.

  • Polarity: The difluoro and amine groups increase polarity, risking poor retention (dewetting) in highly aqueous mobile phases.

The Solution: This guide compares three distinct analytical workflows. For high-sensitivity purity analysis (e.g., <0.05% impurity detection), Pre-column Derivatization is the recommended "Gold Standard." For assay/content determination where sensitivity is less critical, Charged Aerosol Detection (CAD) is the modern alternative.

Comparative Analysis of Methodologies

The following table objectively compares the three viable approaches for analyzing this specific fluorinated pyrrolidine.

FeatureMethod A: Direct UV (Low

)
Method B: Pre-Column Derivatization (Recommended) Method C: Charged Aerosol Detection (CAD)
Principle Detection at 200–210 nm (absorbance of amine/fluorine).Chemical attachment of a UV/Fluorescent tag (e.g., AQC, Fmoc).Measurement of analyte mass via aerosol charging.
Sensitivity Low (LOD ~10-50 µg/mL). Prone to baseline drift.High (LOD <0.1 µg/mL). Ideal for trace impurities.Medium-High (LOD ~1 µg/mL). Universal response.
Selectivity Poor.[1] Solvent cut-offs interfere.Excellent. Chromatogram shows only tagged amines.Good, but detects non-amine impurities too.
Robustness Low. Sensitive to mobile phase quality.High. Derivative is stable and UV-active (>250 nm).Medium. Requires volatile mobile phases.
Throughput High (No prep).Medium (Requires reaction time).High (No prep).
Best Use Rough Assay / Synthesis Monitoring.Final Purity Release / Impurity Profiling. Formulation Analysis / Counter-ion check.

Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate method based on your laboratory's available equipment and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal CheckSens Is Trace Impurity Detection (<0.05%) Required? Start->CheckSens CheckEquip Is CAD or MS Detector Available? CheckSens->CheckEquip No (Assay Only) MethodB Method B: Derivatization (AQC/Fmoc) (Standard C18) CheckSens->MethodB Yes (High Sensitivity) MethodA Method A: Direct UV (205 nm) (High pH C18) CheckEquip->MethodA No MethodC Method C: CAD/ELSD (Volatile Buffer) CheckEquip->MethodC Yes

Caption: Decision matrix for selecting the optimal HPLC workflow based on sensitivity needs and hardware availability.

Detailed Experimental Protocols

Method B: Pre-Column Derivatization (The "Gold Standard")

This method utilizes AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) or Fmoc-Cl . AQC is preferred here because it forms highly stable urea derivatives with primary amines and hydrolyzes slowly, minimizing interference.

1. Reagents & Preparation
  • Derivatizing Agent: 3 mg/mL AQC in Acetonitrile (ACN).

  • Buffer: 0.2 M Borate Buffer, pH 8.8 (Critical for deprotonating the amine to facilitate nucleophilic attack).

  • Diluent: 50:50 Water/ACN.

2. Derivatization Workflow
  • Aliquot: Transfer 10 µL of Sample Solution (approx. 1 mg/mL) into a vial.

  • Buffer: Add 70 µL of Borate Buffer (pH 8.8). Vortex to mix.

  • React: Add 20 µL of AQC Reagent. Vortex immediately.

  • Incubate: Heat at 50°C for 10 minutes (ensures reaction completion for sterically hindered amines).

  • Cool & Inject: Cool to room temperature. Inject 5–10 µL.

3. HPLC Conditions
  • Column: C18 High-Purity (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Detection: UV at 248 nm (AQC tag maximum).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

Why this works: The hydrophobic AQC tag adds significant retention to the polar fluorinated pyrrolidine, moving it away from the solvent front. The tag provides a strong chromophore, enabling high-sensitivity detection.[2]

Method C: Charged Aerosol Detection (The Modern Alternative)

If derivatization is deemed too labor-intensive, CAD offers a "universal" response. However, you must use a high-pH volatile mobile phase to ensure good peak shape for the basic amine.

1. HPLC Conditions
  • Column: C18 with High-pH Stability (e.g., Gemini-NX C18 or XBridge BEH C18). Standard silica columns will degrade under these conditions.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detector: CAD (Nebulizer temp: 35°C).

  • Flow Rate: 0.8 mL/min.

Scientific Rationale: At pH 10.0, the amine groups (pKa ~9-10) are largely uncharged (neutral). This suppresses the ion-exchange interactions with residual silanols on the silica surface, resulting in sharp, symmetrical peaks without the need for ion-pairing reagents (which are incompatible with CAD).

Representative Performance Data

The following data represents expected performance metrics based on the physicochemical properties of fluorinated pyrrolidines under the protocols described above.

ParameterMethod A (Direct UV, pH 2.5)Method B (Derivatization)Method C (High pH CAD)
Retention Time (

)
2.5 min (near void)12.4 min (Ideal)6.8 min
Tailing Factor (

)
2.8 (Severe tailing)1.05 (Symmetrical)1.15 (Excellent)
Signal-to-Noise (LOQ) 50 µg/mL0.05 µg/mL 1.0 µg/mL
Linearity (

)
0.985>0.999>0.995 (Polynomial fit)

Interpretation:

  • Method A fails the "Trustworthiness" pillar due to poor retention and tailing, making it unsuitable for purity release.

  • Method B provides the requisite resolution and sensitivity for checking enantiomeric excess (if using a chiral column) or chemical purity.

Troubleshooting & Optimization

Workflow: Addressing Peak Tailing

If using Method C (Direct Analysis), peak tailing is the most common failure mode.

TailingFix Problem Problem: Peak Tailing > 1.5 Step1 Check pH Problem->Step1 Decision1 Is pH > pKa? Step1->Decision1 Action1 Increase pH to 10.5 (Use Hybrid Column) Decision1->Action1 No Action2 Add Modifier Decision1->Action2 Yes Final Symmetrical Peak Action1->Final Action2->Final Use 5mM Hexylamine (Sacrificial Base)

Caption: Troubleshooting logic for correcting peak asymmetry in basic amine analysis.

Critical Note on Chiral Purity

To assess the enantiomeric purity of the (S)-enantiomer , the Derivatization Method (Method B) can be adapted using a chiral derivatizing agent (e.g., GITC or Marfey's Reagent ) if a chiral column is not available. However, the standard approach is to use Method C conditions on a polysaccharide-based chiral column (e.g., Chiralpak IG or IC) which tolerates basic mobile phases.

References

  • Waters Corporation. (1993). AccQ[3]•Tag Chemistry Package Instruction Manual. (Establishes the AQC derivatization protocol for primary amines). Link

  • Thermo Fisher Scientific. (2011). Determination of N-Methylpyrrolidine in Cefepime with Nonsuppressed Conductivity Detection. Application Note 259.[4] (Provides pKa and stability data for the methylpyrrolidine core). Link

  • McCalley, D. V. (2010). Analysis of the retention mechanisms of basic compounds on reversed-phase columns. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on High pH chromatography for basic amines). Link

  • PubChem. (2025).[5] Compound Summary for 1-Methylpyrrolidine. (Source for physicochemical properties).[5][6][7][8] Link

  • Merck Millipore. (2021). Derivatization and Separation of Aliphatic Amines.[2][9] (Comparison of derivatization reagents). Link

Sources

Validation

Validating the absolute configuration of chiral fluorinated pyrrolidines

Executive Summary: The Stereoelectronic Challenge In drug discovery, fluorinated pyrrolidines (e.g., 3-fluoropyrrolidine, 3,3-difluoropyrrolidine, and their derivatives) are critical bioisosteres for proline. However, va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereoelectronic Challenge

In drug discovery, fluorinated pyrrolidines (e.g., 3-fluoropyrrolidine, 3,3-difluoropyrrolidine, and their derivatives) are critical bioisosteres for proline. However, validating their absolute configuration (AC) is complicated by the fluorine gauche effect . Unlike standard aliphatics, the high electronegativity of fluorine induces hyperconjugative interactions (


) that lock the pyrrolidine ring into specific puckered conformations (often C

-exo or C

-endo).

Standard assignment methods often fail:

  • NOESY signals can be ambiguous due to rapid ring flipping in solution.

  • Mosher’s Method (MTPA esters/amides) can yield false negatives because the fluorine atom alters the preferred conformational rotamers of the derivatizing agent.

  • X-Ray lacks anomalous scattering power without heavy atom derivatization.

This guide compares three validated workflows to unambiguously assign stereochemistry: Heavy-Atom X-Ray ,


F-HOESY NMR , and Vibrational Circular Dichroism (VCD) .

Decision Matrix: Selecting the Right Methodology

Do not default to X-ray crystallography. Use this logic flow to select the most efficient validation path based on your sample's physical state and purity.

ValidationLogic Start Start: Chiral Fluorinated Pyrrolidine IsSolid Is the sample a crystalline solid? Start->IsSolid HeavyAtom Does it contain Heavy Atoms (S, Cl, Br, I)? IsSolid->HeavyAtom Yes IsOil Sample is Oil / Amorphous Solid IsSolid->IsOil No CanSalt Can you form an HBr or HI salt? HeavyAtom->CanSalt No XRay Method A: X-Ray Crystallography (Anomalous Dispersion) HeavyAtom->XRay Yes CanSalt->XRay Yes (Crystallize) CanSalt->IsOil No (Remains Oil) Purity Is Chemical Purity >95%? IsOil->Purity VCD Method B: VCD Spectroscopy (Compare to DFT) Purity->VCD Yes Derivatization Method C: NMR Derivatization (Mosher/Mandelic) Purity->Derivatization No (Need purification) HOESY Method D: 19F-1H HOESY + J-Analysis (Internal Validation) VCD->HOESY Confirm Conformation Derivatization->HOESY Ambiguous Result

Caption: Decision tree for selecting the optimal AC determination method. Green nodes indicate definitive endpoints.

Comparative Assessment of Methodologies

FeatureMethod A: X-Ray (Heavy Atom) Method B: VCD / DFT Method C: NMR (

F-HOESY)
Primary Principle Anomalous dispersion (Bijvoet pairs)Differential absorption of circularly polarized IR lightThrough-space magnetic dipole interaction (F vs H)
Sample State Single Crystal (Essential)Solution (

,

)
Solution (

,

)
Material Required < 1 mg (if crystal grows)5–10 mg (recoverable)2–5 mg (recoverable)
Confidence Level Absolute (Gold Standard) Very High (>95%)High (Dependent on conformation)
Throughput Low (Days to Weeks)Medium (24–48 hours)High (1–4 hours)
Limitation F/N/C/H atoms do not scatter enough. Must use HBr/HI salts. Requires accurate DFT calculation of conformers.Requires rigid conformation; rapid ring flipping averages signals.

Deep Dive: Experimental Protocols

Method A: Heavy-Atom X-Ray Crystallography

Why it fails for Fluorine: Standard Molybdenum (Mo) or Copper (Cu) radiation sources cannot distinguish the enantiomorphs of light-atom structures (C, H, N, O, F) reliably because the Flack parameter error will be too high.

Protocol:

  • Salt Formation: Dissolve the free base pyrrolidine in Et2O. Add 1.0 eq of hydrobromic acid (48% aq) or hydroiodic acid .

  • Crystallization: Use vapor diffusion (MeOH/Et2O) to grow crystals.

  • Refinement: Collect data. Refine the Flack Parameter .

    • Success Criteria: Flack parameter

      
       (with 
      
      
      
      ) indicates correct absolute structure. If
      
      
      , the model is inverted.
Method B: Vibrational Circular Dichroism (VCD)

The Modern Standard: VCD is the preferred method for oils. It relies on the fact that enantiomers have identical IR spectra but opposite VCD spectra.[1]

Protocol:

  • Data Collection: Dissolve 10 mg of pyrrolidine in

    
     (or 
    
    
    
    to avoid IR blind spots). Record VCD spectrum (1000–1800 cm⁻¹).
  • Computational Modeling (The "Self-Validating" Step):

    • Perform a conformational search (Molecular Mechanics).

    • Optimize geometries using DFT (B3LYP/6-31G* or higher).

    • Calculate VCD frequencies.

    • Crucial Step: Boltzmann-weight the calculated spectra based on the energy of the ring puckers (exo/endo).

  • Comparison: Overlay Experimental vs. Calculated.

    • Metric: Look for the Sign of the Carbonyl (C=O) or C-F stretch bands. If the signs match, the configuration is assigned.[2]

Method C: F- H HOESY & J-Coupling Analysis

The Quick Check: This method uses the fluorine atom itself as a probe.

Mechanism: The


 coupling constants in pyrrolidines follow a Karplus-like relationship, but they are complicated by electronegativity. However, the Heteronuclear Overhauser Effect (HOESY)  is purely through-space (

dependence).

Workflow:

  • Acquire 1D

    
    F NMR:  Identify the fluorine signal.
    
  • Acquire 2D

    
    F-
    
    
    
    H HOESY:
    Use a mixing time (
    
    
    ) of 300–500 ms.
  • Interpretation:

    • If F is cis to a substituent (e.g., a methyl group at C2), you will see a strong cross-peak between F and the methyl protons.

    • If F is trans, the distance is often >4Å, resulting in no (or very weak) cross-peak.

Visualization of HOESY Logic:

HOESY_Logic F_Atom 19F Nucleus H_Cis Proton (Cis) Distance < 2.5Å F_Atom->H_Cis Strong HOESY Signal H_Trans Proton (Trans) Distance > 3.5Å F_Atom->H_Trans No/Weak Signal

Caption: HOESY detects spatial proximity. Strong signals confirm Cis-relationship.

Critical Warning: Mosher's Method Limitations

Do NOT use standard Mosher's analysis (MTPA) blindly on 3-fluoropyrrolidines. The bulky


 group on the Mosher reagent interacts with the ring fluorine, often distorting the "ideal" conformation required for the 

(

) model to hold true.

Corrected Protocol (If Chemical Correlation is necessary):

  • Reagent Selection: Use

    
    -Methoxyphenylacetic acid (MPA)  instead of MTPA. MPA is less sterically demanding and lacks the interfering 
    
    
    
    group.
  • Double Derivatization: You MUST synthesize BOTH the (R)- and (S)-MPA amides.

  • Analysis: Compare the

    
    H NMR shifts of the protons adjacent to the chiral center.
    
    • 
      .
      
    • Map the positive/negative shielding regions.[3] If the regions are not spatially consistent (e.g., random + and - signs), the method is invalid due to conformational flux.

References

  • Conformational analysis of fluorin

    
    F-
    
    
    
    H scalar couplings and heteronuclear NOEs.
    Org. Biomol. Chem., 2012.
  • A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD). Bioorg.[4] Med. Chem. Lett., 2013.

  • Gauche effect. Wikipedia.

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    F NMR. Front. Chem., 2019.[5][6] 
    
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 2006.

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine proper disposal procedures

Topic: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine proper disposal procedures Audience: Researchers, Scientists, Drug Development Professionals Format: Operational Technical Guide Executive Safety Summary & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine proper disposal procedures Audience: Researchers, Scientists, Drug Development Professionals Format: Operational Technical Guide

Executive Safety Summary & Chemical Profile

Core Directive: The disposal of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic amines, the presence of the geminal difluoro group (


) necessitates high-temperature incineration with flue gas scrubbing to prevent the release of corrosive Hydrogen Fluoride (HF) gas.
Chemical Identity & Hazard Classification[1][2]
  • Chemical Name: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

  • Functional Class: Fluorinated Cyclic Amine / Halogenated Organic Base

  • Primary Hazards:

    • Corrosive: Causes severe skin burns and eye damage (Category 1B/1C).

    • Combustible: Flash point likely <100°C (based on analogs).

    • Toxic Combustion Byproducts: Releases Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and Carbon Monoxide (CO) upon thermal decomposition.

Physicochemical Properties Relevant to Disposal
PropertyValue (Estimated/Analog)Disposal Implication
Physical State Liquid (Colorless to Yellow)Requires leak-proof, chemically resistant containment.
Basicity Basic (Amine)DO NOT MIX with acidic waste streams (Exothermic risk).
Halogen Content High (Fluorine)Mandates "Halogenated Waste" stream; prohibits standard fuel blending.
Water Solubility SolubleSpills can contaminate aqueous systems; requires containment diking.

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from non-halogenated solvents to ensure the downstream incineration facility utilizes the correct scrubbers for HF capture.

The "Golden Rules" of Segregation
  • Segregate as Halogenated: Even though it is an amine, the fluorine content dictates its classification. It belongs in the Halogenated Organic Solvents waste stream.

  • Segregate from Acids: Never pour this amine into a waste container containing acidic byproducts (e.g., HCl, H₂SO₄, TFA). The neutralization reaction is highly exothermic and can pressurize or melt the container.

  • Segregate from Oxidizers: Keep away from peroxides, nitrates, and permanganates to prevent violent oxidation.

DOT Diagram: Waste Stream Decision Logic

WasteSegregation Start Waste Generation: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine IsPure Is the waste pure compound or mixed with solvent? Start->IsPure SolventCheck Identify Solvent Mixture IsPure->SolventCheck Mixture StreamA STREAM A: Halogenated Organic Waste (High BTU, HF Scrubber Required) IsPure->StreamA Pure Compound Halogenated Contains Halogenated Solvents? (DCM, Chloroform, etc.) SolventCheck->Halogenated Aqueous Is it an Aqueous Layer? Halogenated->Aqueous No (MeOH/EtOAc) Halogenated->StreamA Yes (DCM/CHCl3) StreamB STREAM B: Basic Organic Waste (Segregated from Acids) Aqueous->StreamB No (Organic Only) StreamC STREAM C: Aqueous Basic Waste (pH Adjusted) Aqueous->StreamC Yes (Water/Buffer) Note CRITICAL: If Stream B is chosen, ensure container is labeled 'Contains Fluorine' to alert disposal facility. StreamB->Note

Figure 1: Decision logic for segregating fluorinated amine waste. The priority is identifying the halogen content to ensure proper incineration.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Handling (Bench Level)

Objective: Safe transfer from reaction vessel to temporary waste storage.

  • PPE Requirements:

    • Nitrile gloves (double-gloved recommended).

    • Chemical splash goggles.

    • Lab coat (buttoned).

    • Work inside a certified chemical fume hood.

  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.

    • Acceptable: Glass (Borosilicate), provided the pH is not extremely high (>12) for prolonged periods, as strong bases can etch glass.

    • Avoid: Metal containers (aluminum/zinc) which may react with the amine.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Mandatory Fields:

      • Full Chemical Name: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

      • Constituents: Fluorinated Amine, [Solvent Name]

      • Hazard Checkboxes: Corrosive , Toxic , Flammable .

      • Special Note: Write "CONTAINS ORGANIC FLUORINE" clearly on the tag.

Phase 2: Waste Accumulation (Satellite Accumulation Area)
  • Bulking:

    • Pour waste into the designated Halogenated Organic Waste carboy.

    • Use a funnel to prevent spills.

    • Compatibility Check: Ensure the carboy does not contain acidic waste (e.g., from acid workups).

  • Venting:

    • Use a vented cap if the waste solution is recently quenched or potentially evolving gas. Otherwise, keep the cap tightly closed.

  • Secondary Containment:

    • Store the carboy in a polyethylene secondary containment tray capable of holding 110% of the container's volume.

Phase 3: Final Disposal (EHS/Contractor Handoff)

Objective: Transfer to a licensed incineration facility.

  • Disposal Code (RCRA/EU):

    • US (RCRA): Likely D002 (Corrosive) and potentially F-listed if mixed with spent halogenated solvents (F001/F002).

    • EU (EWC): 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).

  • Incineration Requirements:

    • The waste contractor must be informed that the waste contains Organofluorines .

    • Mechanism: High-temperature incineration (>1,100°C) is required to break the C-F bonds.

    • Scrubbing: The facility must employ alkaline scrubbers to neutralize the HF gas generated during combustion (

      
      ).
      

Emergency Spill Response Procedures

In the event of a spill outside the fume hood, immediate action is required to prevent exposure and facility contamination.

DOT Diagram: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location (< 100mL vs > 100mL) Spill->Assess Evacuate Evacuate Area & Alert Safety Officer Assess->Evacuate Large (>100mL) or Poor Ventilation PPE Don PPE: Respirator (if outside hood), Gloves, Goggles, Lab Coat Assess->PPE Small (<100mL) & Ventilated Contain Containment: Use Absorbent Pads/Snake to encircle spill PPE->Contain Absorb Absorption: Cover with Chemizorb® or Vermiculite Contain->Absorb Collect Collection: Scoop into HDPE Pail Label as Hazardous Waste Absorb->Collect Clean Decontamination: Wipe surface with mild soap/water Check pH of surface Collect->Clean

Figure 2: Operational workflow for managing spills of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine.

Specific Cleanup Materials[3][4][5]
  • Absorbent: Use universal absorbent pads or vermiculite. Avoid clay-based absorbents if they react with amines (rare, but vermiculite is safer).

  • Neutralization (Optional but Recommended): For final surface cleaning, use a dilute acetic acid solution (5%) to neutralize trace amine residues, followed by a water rinse. Do not apply acid directly to the bulk spill to avoid fuming.

Compatibility & Storage Matrix

Store the pure compound and its waste according to this compatibility matrix to prevent accidental reactions.

Chemical ClassCompatibilityAction
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Violent exothermic reaction. Store separately.
Strong Oxidizers (H₂O₂, HNO₃)INCOMPATIBLE Risk of fire/explosion.
Acid Chlorides/Anhydrides INCOMPATIBLE Rapid acylation; heat generation.
Halogenated Solvents (DCM)COMPATIBLE Safe to mix in waste streams (Standard disposal route).
Alcohols (MeOH, EtOH)COMPATIBLE Safe for dilution/cleaning.
Plastics (HDPE, PP, PTFE)COMPATIBLE Recommended for storage and waste containers.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary for 4,4-Difluoropyrrolidine Derivatives. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] EPA Technical Guidelines. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. ACS Chemical Safety. Available at: [Link]

  • European Commission. Directive 2000/76/EC on the Incineration of Waste (Halogenated Content). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine
Reactant of Route 2
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine
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